Nanaomycin D
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(11R,15S,17S)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16-/m0/s1 |
InChI Key |
XUWPJKDMEZSVTP-UOSCCXBLSA-N |
Isomeric SMILES |
C[C@H]1C2=C([C@@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Synonyms |
kalafungin nanaomycin D |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Nanaomycin D from Streptomyces: A Technical Guide
Introduction
Nanaomycin D is a pyranonaphthoquinone antibiotic belonging to the nanaomycin family of natural products. First identified as a metabolite of Streptomyces rosa var. notoensis, it holds a significant position as a key intermediate in the biosynthesis of other bioactive nanaomycins, including the more extensively studied Nanaomycin A. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex biological and experimental workflows.
Physicochemical and Spectroscopic Data of this compound
Comprehensive characterization of a natural product is fundamental to its development as a potential therapeutic agent. The following table summarizes the available physicochemical and spectroscopic data for this compound. It is important to note that while some experimental data for related nanaomycins is available, specific experimental values for this compound are not extensively reported in publicly accessible literature. The data presented here is a combination of predicted values from scientific databases and experimentally determined values where available.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₆ | PubChem |
| Molecular Weight | 300.26 g/mol | PubChem[1] |
| Appearance | Solid (Predicted) | DrugBank |
| Water Solubility | 1.94 mg/mL (Predicted) | DrugBank[2] |
| logP | 1.98 (Predicted) | DrugBank[2] |
| pKa (Strongest Acidic) | 8.21 (Predicted) | DrugBank[2] |
| UV-Vis λmax | Not Experimentally Reported for Pure Sample | |
| IR Absorption | Not Experimentally Reported for Pure Sample | |
| ¹H-NMR | Not Experimentally Reported for Pure Sample | |
| ¹³C-NMR | Predicted data available | NP-MRD[3] |
| Mass Spectrometry | Not Experimentally Reported for Pure Sample |
Biological Activity of this compound
This compound exhibits antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) through redox cycling at the cell membrane. Notably, this compound has been shown to be more effective than Nanaomycin A in producing superoxide radicals in the marine bacterium Vibrio alginolyticus[4]. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of microorganisms are not widely available in the literature. The following table presents a general overview of the antimicrobial spectrum of the nanaomycin family.
| Organism Type | Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Generally less active, some activity reported |
| Fungi | Active |
| Mycoplasmas | Active |
Experimental Protocols
Fermentation of Streptomyces rosa var. notoensis
Objective: To cultivate Streptomyces rosa var. notoensis under conditions optimized for the production of nanaomycins.
Materials:
-
Streptomyces rosa var. notoensis culture
-
Yeast extract-malt extract agar (YEME) for seed culture
-
Production medium (e.g., a modified Bennett's medium or a custom production medium)
-
Sterile baffled flasks
-
Shaking incubator
Protocol:
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces rosa var. notoensis from a stock culture onto a YEME agar plate.
-
Incubate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Aseptically transfer a well-sporulated agar plug into a flask containing a suitable seed medium.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days.
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days.
-
Monitor the fermentation broth periodically for pH, glucose consumption, and the production of nanaomycins using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth of Streptomyces rosa var. notoensis.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica gel for column chromatography
-
Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.
-
Extract the acidified supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of methanol in chloroform).
-
Collect fractions and monitor by TLC or HPLC for the presence of this compound.
-
Pool the fractions containing pure this compound.
-
Concentrate the pooled fractions under reduced pressure.
-
Further purify if necessary using techniques such as preparative HPLC.
-
Finally, obtain the purified this compound as a solid by freeze-drying or crystallization.
-
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces culture.
Caption: Workflow for the isolation of this compound.
This compound Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of other nanaomycins. The following diagram depicts the central steps of the nanaomycin biosynthetic pathway, highlighting the position of this compound.
Caption: this compound in the biosynthetic pathway.
Conclusion
This compound represents an important scaffold in the diverse family of nanaomycin antibiotics. While its role as a precursor to other bioactive compounds is well-established, its own biological activities and potential therapeutic applications warrant further investigation. This technical guide provides a foundational understanding of the discovery and isolation of this compound, compiling available data and outlining essential experimental protocols. The successful implementation of these methods will enable researchers to produce and purify this compound for further studies, including a more detailed elucidation of its mechanism of action and a comprehensive evaluation of its antimicrobial spectrum. Future research should focus on obtaining detailed experimental data for this compound to fully unlock its potential in the field of drug discovery.
References
Nanaomycin D and Kalafungin: A Technical Whitepaper on Enantiomeric Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of natural product chemistry and drug discovery, stereochemistry plays a pivotal role in dictating biological activity. A compelling illustration of this principle is found in the relationship between nanaomycin D and kalafungin. These complex pyranonaphthoquinone antibiotics, produced by different strains of Streptomyces, are enantiomers—mirror-image isomers that are non-superimposable.[1][2] While possessing identical chemical formulas and connectivity, their distinct three-dimensional arrangements lead to nuanced and, in some cases, profoundly different interactions with chiral biological targets. This technical guide provides an in-depth exploration of this compound and its enantiomer, (+)-kalafungin, focusing on their mechanisms of action, comparative biological activities, and the experimental methodologies used to characterize them.
Chemical Structure and Stereochemistry
This compound and kalafungin are members of the benzoisochromanequinone class of polyketides.[3] Their core structure consists of a fused three-ring system: a benzene ring, a quinone ring, and a stereospecific pyran ring. The key distinction between the two lies in the absolute configuration of their three chiral centers. (+)-Kalafungin possesses the (1R, 3R, 4aR) configuration, whereas its enantiomer, (-)-nanaomycin D, has the opposite (1S, 3S, 4aS) configuration. This seemingly subtle difference is the foundation for their distinct biological profiles.
Biosynthesis
Both this compound and kalafungin are synthesized by soil-dwelling bacteria of the genus Streptomyces—this compound by Streptomyces rosa var. notoensis and kalafungin by Streptomyces tanashiensis.[2][4] Their biosynthesis originates from a type II polyketide synthase (PKS) pathway. They share an identical polyketide skeleton core, indicating a closely related biosynthetic origin.[5][6][7] Studies involving blocked mutants and gene cluster analysis have shown that the early steps in the biosynthetic pathways of kalafungin and other related antibiotics like actinorhodin are similar, though the entire pathways are not identical.[8][9]
Mechanisms of Action
The opposing chirality of this compound and kalafungin directs them toward different primary biological targets, resulting in distinct mechanisms of action.
Kalafungin: Bioreductive DNA Alkylation
The primary antitumor mechanism of kalafungin is believed to be through bioreductive alkylation of DNA.[1] In the hypoxic environment characteristic of many tumors, the quinone moiety of kalafungin can be reduced by cellular enzymes, such as NADPH-Cytochrome P450 reductase, to a hydroquinone intermediate.[1] This hydroquinone is unstable and can eliminate a molecule of water to form a highly reactive ortho-quinone methide. This electrophilic intermediate then acts as a DNA-alkylating agent, forming covalent bonds with nucleophilic sites on DNA bases, particularly guanine, leading to DNA damage, inhibition of DNA replication, and ultimately, cell death.[1]
Caption: Bioreductive activation and DNA alkylation pathway of Kalafungin.
This compound: Precursor to a DNMT3B Inhibitor
This compound is a direct biosynthetic precursor to nanaomycin A. This conversion is catalyzed by the NADH-dependent enzyme this compound reductase, which reduces the quinone to a hydroquinone intermediate that then rearranges non-enzymatically to form nanaomycin A.[10]
Nanaomycin A has been identified as a potent and selective inhibitor of DNA methyltransferase 3B (DNMT3B), a key enzyme responsible for de novo DNA methylation.[7] In many cancers, hypermethylation of promoter regions of tumor suppressor genes by DNMTs leads to their silencing. Nanaomycin A, by inhibiting DNMT3B, can lead to a reduction in global DNA methylation.[7] This can reactivate the transcription and expression of silenced tumor suppressor genes, such as Ras association domain family member 1 (RASSF1A), thereby restoring their function and inhibiting cancer cell growth.[7]
References
- 1. Enantiodivergent total syntheses of (-)-nanaomycin D and its enantiomer, (+)-kalafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Cloning of large DNA fragments, which hybridize with actinorhodin biosynthesis genes, from kalafungin and nanaomycin A methyl ester producers and identification of genes for kalafungin biosynthesis of the kalafungin producer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chirality of the biomolecules enhanced its stereospecific action of dihydromyricetin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Nanaomycin Production: A Technical Guide to its Biosynthesis in Streptomyces rosa var. notoensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of nanaomycins, a class of quinone antibiotics, in the producing organism Streptomyces rosa var. notoensis. Nanaomycins have garnered significant interest for their antimicrobial and potential anticancer properties. Understanding their biosynthesis at a molecular level is crucial for strain improvement, the generation of novel analogs through biosynthetic engineering, and the development of new therapeutic agents. This document synthesizes the current knowledge on the genetic and enzymatic basis of nanaomycin production, presenting it in a format tailored for the scientific community.
Overview of the Nanaomycin Biosynthetic Pathway
Nanaomycins are polyketide-derived secondary metabolites. The biosynthesis is initiated by a type II polyketide synthase (PKS) that constructs the characteristic benzoisochromanequinone backbone from acetate units. Following the formation of the polyketide chain, a series of tailoring enzymes, including reductases, monooxygenases, and synthetases, modify the core structure to generate the various nanaomycin congeners (A, B, D, E, etc.). The biosynthetic pathway shares significant homology with that of kalafungin, another benzoisochromanequinone antibiotic.
The Nanaomycin Biosynthetic Gene Cluster
While the complete and experimentally verified gene cluster for nanaomycin biosynthesis in Streptomyces rosa var. notoensis has not been fully detailed in publicly accessible literature, significant insights can be drawn from the well-characterized homologous kalafungin biosynthetic gene cluster and the identified enzymes in the nanaomycin pathway. The cluster is expected to contain genes encoding the following functions:
-
Type II Polyketide Synthase (PKS): Responsible for the iterative condensation of malonyl-CoA extender units to form the polyketide backbone. This typically includes genes for a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).
-
Tailoring Enzymes: Genes encoding for reductases, oxygenases, and other modifying enzymes that convert the initial polyketide product into the final nanaomycin structures.
-
Regulatory Genes: Genes that control the expression of the biosynthetic genes.
-
Transport Genes: Genes encoding proteins responsible for exporting the synthesized nanaomycins out of the cell.
Further research involving genome sequencing of Streptomyces rosa var. notoensis and subsequent gene knockout and heterologous expression studies are required to fully elucidate the composition and function of the entire nanaomycin biosynthetic gene cluster.
Key Enzymatic Steps and Quantitative Data
Several key enzymes involved in the later stages of nanaomycin biosynthesis have been purified and characterized.
Nanaomycin D Reductase
This flavoprotein catalyzes the conversion of this compound to nanaomycin A in the presence of NADH under anaerobic conditions[1]. The enzyme has a molecular weight of 68,000 daltons and contains FAD as a prosthetic group[1].
Table 1: Kinetic Parameters of this compound Reductase [1]
| Substrate | Km (μM) |
| This compound | 250 |
| NADH | 62 |
-
Optimal pH: 5.0[1]
-
Optimal Temperature: 37°C[1]
-
Inhibitors: 1 mM Cu2+, NADH concentrations > 50 μM[1]
Nanaomycin A Monooxygenase
This enzyme is responsible for the epoxidation of nanaomycin A to form nanaomycin E. The reaction requires NADH or NADPH and molecular oxygen, suggesting it is a monooxygenase[2].
Nanaomycin B Synthetase
This enzyme catalyzes the reductive opening of the epoxide ring of nanaomycin E to yield nanaomycin B. This reaction is dependent on the presence of NADH or NADPH[2].
Experimental Protocols
Detailed experimental protocols are essential for the study of the nanaomycin biosynthetic pathway. The following sections provide methodologies for key experiments based on published procedures for nanaomycin and related biosynthetic pathways.
Purification of this compound Reductase from Streptomyces rosa var. notoensis**
This protocol is based on the method described by Ōmura et al.[1].
Workflow for this compound Reductase Purification
Caption: Purification scheme for this compound Reductase.
Detailed Steps:
-
Crude Extract Preparation: Mycelia of S. rosa var. notoensis are harvested, washed, and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The cells are disrupted by sonication, and the cell debris is removed by centrifugation to obtain the crude extract.
-
Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.
-
Dialysis: The redissolved protein fraction is dialyzed against a buffer to remove excess salt.
-
DEAE-cellulose Chromatography: The dialyzed sample is applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a linear gradient of NaCl. Fractions containing this compound reductase activity are pooled.
-
Sephadex G-100 Gel Filtration: The pooled fractions are concentrated and applied to a Sephadex G-100 gel filtration column to separate proteins based on size.
-
Hydroxyapatite Chromatography: The active fractions from the previous step are applied to a hydroxyapatite column and eluted with a phosphate buffer gradient. Fractions with the highest specific activity are pooled to yield a homogeneous preparation of the enzyme.
This compound Reductase Activity Assay
The activity of this compound reductase can be determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Reaction Mixture (1 ml):
-
100 mM buffer (e.g., acetate buffer, pH 5.0)
-
250 μM this compound
-
100 μM NADH
-
Enzyme solution
Procedure:
-
The reaction is initiated by the addition of the enzyme solution.
-
The decrease in absorbance at 340 nm is monitored at 37°C.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADH per minute under the assay conditions.
Gene Knockout and Heterologous Expression
To confirm the function of genes within the nanaomycin biosynthetic cluster, gene knockout experiments in S. rosa var. notoensis and heterologous expression of the gene cluster in a suitable host like Streptomyces coelicolor are powerful techniques.
General Workflow for Gene Function Analysis
Caption: Workflow for determining gene function.
Gene Knockout:
-
A disruption cassette, typically containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is constructed.
-
The cassette is introduced into S. rosa var. notoensis via conjugation or protoplast transformation.
-
Double-crossover homologous recombination events leading to the replacement of the target gene with the disruption cassette are selected for.
-
The resulting mutant is cultured, and the metabolite profile is analyzed by HPLC and LC-MS to observe the effect of the gene deletion on nanaomycin production.
Heterologous Expression:
-
The entire putative nanaomycin biosynthetic gene cluster is cloned into a suitable expression vector (e.g., a BAC or a cosmid).
-
The vector is introduced into a heterologous host, such as S. coelicolor, which does not produce nanaomycins.
-
The heterologous host is fermented, and the culture broth is analyzed for the production of nanaomycins and any novel intermediates.
Conclusion and Future Perspectives
Significant progress has been made in understanding the biosynthesis of nanaomycins in Streptomyces rosa var. notoensis, particularly the enzymatic transformations in the later stages of the pathway. However, a complete characterization of the biosynthetic gene cluster remains a key area for future research. The application of modern genomic and molecular biology techniques, such as long-read genome sequencing, CRISPR-Cas9-based gene editing, and metabolomics, will be instrumental in fully elucidating the genetic and biochemical intricacies of nanaomycin production. This knowledge will not only provide a comprehensive understanding of this important biosynthetic pathway but also pave the way for the rational design and production of novel, more potent nanaomycin derivatives with enhanced therapeutic potential.
References
Nanaomycin D as a Precursor to Nanaomycin A Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Nanaomycin A, focusing on the pivotal role of Nanaomycin D as its direct precursor. The document details the enzymatic conversion, including relevant kinetic data, and provides in-depth experimental protocols for the purification of the key enzyme and the execution of the conversion assay. The information presented is intended to support research and development efforts in the fields of natural product biosynthesis, enzymology, and antibiotic development.
Introduction
Nanaomycins are a group of pyranonaphthoquinone antibiotics produced by the actinomycete Streptomyces rosa var. notoensis. Among these, Nanaomycin A exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. Understanding the biosynthetic pathway of Nanaomycin A is crucial for its potential derivatization and the development of novel therapeutic agents. A key step in this pathway is the conversion of this compound to Nanaomycin A, a reaction catalyzed by the enzyme this compound reductase.[1][2] This guide elucidates the core principles and methodologies for studying this specific biosynthetic step.
The Biosynthetic Conversion of this compound to Nanaomycin A
The transformation of this compound into Nanaomycin A is a reductive process. It is catalyzed by the flavoprotein this compound reductase in the presence of nicotinamide adenine dinucleotide (NADH) under anaerobic conditions.[1][2] The reaction proceeds through a hydroquinone intermediate, which then non-enzymatically rearranges to form Nanaomycin A.[2] The requirement for an anaerobic environment is critical, as the presence of oxygen leads to the consumption of NADH without the formation of Nanaomycin A.[2]
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of this compound to Nanaomycin A.
Caption: Enzymatic conversion of this compound to Nanaomycin A.
Quantitative Data
The enzymatic activity of this compound reductase has been characterized, and the key kinetic parameters are summarized in the table below.
| Parameter | Value | Substrate/Cofactor | Conditions | Reference |
| Km | 250 µM | This compound | pH 5.0, 37°C, anaerobic | [1][2] |
| Km | 62 µM | NADH | pH 5.0, 37°C, anaerobic | [1][2] |
| Optimal pH | 5.0 | - | 37°C, anaerobic | [1][2] |
| Optimal Temperature | 37°C | - | pH 5.0, anaerobic | [1][2] |
| Molecular Weight | 68,000 Daltons | - | - | [1][2] |
| Prosthetic Group | FAD | - | - | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the purification of this compound reductase and the in vitro conversion of this compound to Nanaomycin A.
Purification of Recombinant His-tagged this compound Reductase
This protocol describes the purification of His-tagged this compound reductase from E. coli.
Workflow Diagram:
Caption: Purification workflow for His-tagged this compound Reductase.
Materials:
-
E. coli cell paste expressing His-tagged this compound reductase
-
Lysis Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 10 mM Imidazole
-
Wash Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 20 mM Imidazole
-
Elution Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 250 mM Imidazole
-
Ni-NTA Agarose resin
-
Chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
IMAC Chromatography:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound reductase with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Buffer Exchange:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the purified enzyme and perform buffer exchange into Storage Buffer using dialysis.
-
-
Storage: Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
In Vitro Conversion of this compound to Nanaomycin A
This protocol details the enzymatic assay for the conversion of this compound to Nanaomycin A.
Workflow Diagram:
Caption: Experimental workflow for the in vitro conversion assay.
Materials:
-
Purified this compound reductase
-
This compound stock solution (in DMSO or ethanol)
-
NADH stock solution (freshly prepared)
-
Reaction Buffer: 100 mM Sodium Acetate buffer, pH 5.0
-
Anaerobic chamber or a system for creating an anaerobic environment (e.g., nitrogen or argon gas flushing)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation for Anaerobic Conditions: All solutions should be deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes prior to use. The entire assay should be performed within an anaerobic chamber.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following components (final concentrations):
-
100 mM Sodium Acetate buffer, pH 5.0
-
250 µM this compound
-
200 µM NADH
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a suitable amount of purified this compound reductase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Time course experiments can be performed to determine the optimal reaction time.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture with a small volume of 1 M HCl.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis of Nanaomycin A and D
Instrumentation:
-
HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and increase to elute the compounds. A typical gradient might be from 10% to 90% B over 20-30 minutes.
-
Detection:
-
Monitor the absorbance at a wavelength where both Nanaomycin A and D have significant absorbance, for example, around 270 nm.
Quantification:
-
Prepare standard curves for both Nanaomycin A and this compound of known concentrations.
-
Inject the standards and the experimental samples onto the HPLC.
-
Determine the peak areas for Nanaomycin A and D in the samples and calculate their concentrations based on the respective standard curves. The conversion yield can then be calculated.
Conclusion
This technical guide has provided a detailed overview of the biosynthesis of Nanaomycin A from its precursor, this compound. The central role of this compound reductase has been highlighted, with key kinetic data presented to aid in the understanding of this enzymatic conversion. The provided experimental protocols for enzyme purification and the in vitro conversion assay offer a practical framework for researchers to study this important biosynthetic step. A thorough understanding of this process is essential for future efforts in the genetic engineering of the nanaomycin biosynthetic pathway and the generation of novel, more potent antibiotic derivatives.
References
mechanism of action of Nanaomycin D
An In-depth Technical Guide on the Mechanism of Action of Nanaomycin D
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a quinone antibiotic belonging to the nanaomycin family, produced by Streptomyces species. While research on this compound is less extensive than on its close analog, Nanaomycin A, its primary mechanism of action is understood to be intrinsically linked to its role as a direct precursor. This guide elucidates the core mechanisms, detailing the conversion of this compound to the highly active Nanaomycin A, the subsequent inhibition of DNA methyltransferase 3B (DNMT3B), and other potential parallel mechanisms such as the induction of oxidative stress and modulation of stress-activated signaling pathways. This document provides quantitative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.
Core Mechanism: Enzymatic Conversion and Epigenetic Modulation
The principal biological activity of this compound is realized through its enzymatic conversion into Nanaomycin A. This conversion is a critical step, as Nanaomycin A is a potent and selective inhibitor of key cellular machinery involved in epigenetic regulation.
Enzymatic Conversion to Nanaomycin A
This compound is converted to Nanaomycin A by the enzyme this compound reductase in the presence of NADH under anaerobic conditions. The process involves the reduction of the quinone moiety of this compound to a hydroquinone intermediate. This intermediate then undergoes a non-enzymatic intramolecular electron transfer, leading to the formation of Nanaomycin A.[1]
Caption: Conversion pathway of this compound to Nanaomycin A.
Selective Inhibition of DNA Methyltransferase 3B (DNMT3B)
The primary molecular target of Nanaomycin A, the active metabolite of this compound, is DNA methyltransferase 3B (DNMT3B).[2][3] DNMT3B is a key enzyme responsible for de novo DNA methylation, an epigenetic modification that is critical for gene silencing. In many cancers, tumor suppressor genes are hypermethylated and silenced by enzymes like DNMT3B.[4] Nanaomycin A selectively inhibits the catalytic activity of DNMT3B, leading to a reduction in global DNA methylation.[2][5] This inhibition results in the demethylation and subsequent reactivation of silenced tumor suppressor genes, such as RASSF1A, ultimately inducing antiproliferative effects in cancer cells.[3][5]
Caption: Nanaomycin A inhibits DNMT3B, leading to tumor suppressor gene reactivation.
Parallel and Supporting Mechanisms
In addition to its primary mechanism, the chemical structure of this compound suggests other potential activities that may contribute to its biological effects, drawing parallels from related compounds.
Induction of Reactive Oxygen Species (ROS)
The quinone structure of nanaomycins is capable of redox cycling, a process that can generate reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[6] Elevated intracellular ROS levels create oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering apoptotic cell death pathways.[7][8] This is a common mechanism of action for many quinone-containing antibiotics and chemotherapeutics.[9]
Modulation of MAPK Signaling
Studies on the related compound Nanaomycin K have shown that it can inhibit the phosphorylation of stress-activated protein kinases (SAPK)/JNK and p38, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[10][11] This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis. Inhibition of these kinases can suppress cancer cell invasion and migration.
Quantitative Data on Nanaomycin Activity
Quantitative data for this compound is limited. The following tables summarize the inhibitory concentrations (IC50) for the closely related and more extensively studied Nanaomycin A.
Table 1: IC50 Values of Nanaomycin A (Enzymatic Inhibition)
| Target Enzyme | IC50 | Assay Condition | Reference |
| DNMT3B | 500 nM | Biochemical in vitro methylation assay | [3][12] |
| DNMT1 | > 10 µM | Biochemical in vitro methylation assay | [13] |
Table 2: IC50 Values of Nanaomycin A (Cell Viability)
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colorectal Carcinoma | 400 nM | [13] |
| HL60 | Promyelocytic Leukemia | 800 nM | [13] |
| A549 | Lung Carcinoma | 4100 nM | [13] |
| Neuroblastoma | Neuroblastoma | Induces apoptosis | [4][14] |
Key Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]
Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 18-24 hours to allow for adherence.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 3-4 hours.[15]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at ~570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Caption: Standard experimental workflow for an MTT cell viability assay.
Intracellular ROS Detection
This protocol uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Culture & Treatment: Culture cells to ~80% confluency and treat with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Excitation is typically at ~485 nm and emission at ~530 nm.
-
Analysis: Quantify the relative fluorescence units (RFU) and normalize to the untreated control to determine the fold-change in ROS production.
Caption: Workflow for the detection of intracellular reactive oxygen species (ROS).
Conclusion and Future Directions
The is complex and primarily mediated through its conversion to Nanaomycin A, a selective inhibitor of DNMT3B. This activity provides a strong rationale for its investigation as an epigenetic modifying agent in oncology. Concurrently, its potential to induce ROS and modulate stress-related signaling pathways warrants further exploration. Future research should focus on quantifying the specific activities of this compound itself, understanding the tissue-specific expression and activity of this compound reductase, and evaluating its efficacy and toxicity profiles in preclinical cancer models. This detailed understanding will be critical for the potential translation of this compound into a therapeutic candidate.
References
- 1. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of reactive oxygen species in the immunity induced by nano-pulse stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. jrmds.in [jrmds.in]
The Biological Activity of Nanaomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin D is a quinone antibiotic belonging to the benzoisochromanequinone class of organic compounds. It is a member of the larger nanaomycin family of antibiotics produced by Streptomyces species, notably Streptomyces rosa var. notoensis. While much of the recent research focus has been on its analogues, particularly Nanaomycin A and K, this compound holds significance as a biosynthetic precursor and exhibits its own distinct biological activities. This document provides a comprehensive overview of the known biological activities of this compound, with contextual data from its closely related analogues to provide a broader understanding of this class of compounds.
Core Biological Activity of this compound
The primary and most specifically documented biological activity of this compound is its antibacterial action against the Gram-negative marine bacterium, Vibrio alginolyticus.
Antibacterial Activity Against Vibrio alginolyticus
Research has shown that this compound exhibits a more potent growth inhibitory effect on Vibrio alginolyticus than its derivative, Nanaomycin A.[1] The mechanism of this antibacterial action is linked to the generation of reactive oxygen species (ROS).
Mechanism of Action:
The proposed mechanism involves the reduction of the quinone structure of this compound by the respiratory chain-linked flavin dehydrogenase in V. alginolyticus.[1] This reduction is followed by a rapid auto-oxidation of the reduced nanaomycin in the presence of molecular oxygen, leading to the production of superoxide radicals (O₂⁻).[1] The increased generation of these superoxide radicals at the cell membrane is correlated with the observed antibacterial activity.[1]
dot
References
A Technical Guide to Nanaomycin D: Production, Fermentation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nanaomycin D, a polyketide antibiotic with significant biological activities. This document details the producing organisms, optimal fermentation conditions, experimental protocols for production and isolation, and an exploration of its biosynthetic and regulatory pathways. All quantitative data is presented in structured tables for easy comparison, and key pathways and workflows are visualized using diagrams.
This compound Producing Organisms
The primary microorganism known to produce this compound is the actinomycete Streptomyces rosa subsp. notoensis (formerly classified as Streptomyces rosa var. notoensis).[1] This species is a rich source of various nanaomycin analogs, including Nanaomycin A, B, C, E, and others. While S. rosa subsp. notoensis is the most cited producer, other Streptomyces species may also have the genetic potential to produce similar isochromanquinone antibiotics.
Fermentation Conditions for this compound Production
The production of this compound is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process. Several studies and patents have outlined various conditions to optimize the yield of nanaomycins.
Culture Media Composition
Below is a summary of different media compositions that have been used for the production of nanaomycins by Streptomyces rosa subsp. notoensis.
| Component | Medium 1 | Medium 2 |
| Carbon Source | Glycerol (2.0%) | Glucose (1.0%), Glycerol (1.0%) |
| Nitrogen Source | Soybean meal (2.0%) | Meat extract (1.0%) |
| Inorganic Salts | NaCl (0.3%) | NaCl (0.5%), CaCO₃ (0.3%) |
| Initial pH | 7.0 | 5.0 |
Fermentation Parameters
Optimal physical parameters are crucial for maximizing the production of this compound. The following table summarizes the key fermentation parameters.
| Parameter | Value |
| Temperature | 27 - 37°C |
| Aeration | Aerobic conditions (e.g., 10 L/min for a 20 L fermentation) |
| Agitation | 200 - 300 rpm |
| Fermentation Time | 2 - 8 days |
| pH Range | 6.0 - 10.0 |
Experimental Protocols
This section provides an overview of the methodologies for the fermentation, extraction, and purification of this compound.
Fermentation Protocol
A typical submerged fermentation process for this compound production can be carried out as follows:
-
Inoculum Preparation: A loopful of Streptomyces rosa subsp. notoensis spores from a slant culture is inoculated into a seed medium. The seed culture is incubated at 27°C for 2 days with shaking.
-
Production Fermentation: The seed culture is then transferred to a larger production fermentor containing the optimized production medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation as detailed in the tables above.
-
Monitoring: The fermentation is monitored for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis of the broth).
Extraction and Purification Protocol
Following fermentation, this compound can be recovered and purified from the culture broth using the following steps:
-
Acidification: The pH of the fermentation broth is adjusted to acidic conditions (e.g., pH 2.0 with sulfuric acid).
-
Solvent Extraction: The acidified broth is extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic phase is separated and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica gel, with a suitable solvent system (e.g., benzene-ethyl acetate) to separate this compound from other nanaomycin analogs and impurities.
Biosynthesis of this compound
This compound is a polyketide, synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis starts from acetate units that are sequentially condensed to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic isochromanquinone structure.
A key enzymatic step in the nanaomycin biosynthetic pathway is the conversion of this compound to Nanaomycin A, which is catalyzed by the enzyme This compound reductase .[2][3] This enzyme reduces the quinone moiety of this compound in the presence of NADH.[2][3]
Below is a simplified diagram of the proposed biosynthetic pathway leading to this compound and its subsequent conversion.
Regulation of this compound Biosynthesis
The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, often influenced by nutritional signals and complex regulatory networks.
Phosphate Regulation
The production of nanaomycins is known to be negatively regulated by inorganic phosphate.[4][5] High concentrations of phosphate in the fermentation medium can significantly inhibit the biosynthesis of this compound.[4] The regulatory site of this phosphate inhibition appears to be at the early stages of the biosynthetic pathway, between the precursor acetate and the formation of this compound.[4]
Gene Regulation
The genes responsible for nanaomycin biosynthesis are expected to be organized in a gene cluster, which likely includes pathway-specific regulatory genes. While the complete regulatory network for this compound has not been fully elucidated, it is anticipated to involve a cascade of regulatory proteins, typical for secondary metabolite biosynthesis in Streptomyces. These regulatory systems often include cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes in response to various internal and external signals.
The following diagram illustrates a general model for the regulation of antibiotic biosynthesis in Streptomyces, which is likely applicable to this compound production.
Conclusion
This technical guide provides a foundational understanding of this compound production, from the culturing of the producing organism to the biosynthetic and regulatory mechanisms governing its formation. The provided data and protocols offer a starting point for researchers and scientists in the fields of natural product chemistry, microbiology, and drug development to further explore and optimize the production of this promising antibiotic. Further research into the specific genetic and regulatory elements of the this compound biosynthetic pathway will be crucial for unlocking its full potential through metabolic engineering and synthetic biology approaches.
References
- 1. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of nanaomycin. II. Purification and properties of this compound reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRODUCTION OF NANAOMYCIN AND OTHER ANTIBIOTICS BY PHOSPHATE-DEPRESSED FERMENTATION USING PHOSPHATE-TRAPPING AGENTS [jstage.jst.go.jp]
The Polyketide Origin of Nanaomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin D is a member of the nanaomycin family of pyranonaphthoquinone antibiotics, which are produced by various Streptomyces species, notably Streptomyces rosa var. notoensis. These compounds have garnered significant interest due to their broad-ranging biological activities, including antibacterial, antifungal, and potential antitumor properties. The biosynthesis of nanaomycins, particularly the formation of their characteristic polyketide core, is a subject of ongoing research. This technical guide provides an in-depth exploration of the polyketide origin of this compound, detailing the enzymatic steps, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biosynthetic pathway.
The Polyketide Backbone of this compound: A Type II Polyketide Synthase System
The core structure of this compound is derived from a polyketide chain, which is assembled by a Type II polyketide synthase (PKS) system. While the specific gene cluster for nanaomycin biosynthesis in Streptomyces rosa var. notoensis has not been fully characterized in publicly available literature, the origin from acetate precursors has been indirectly established. Studies on the regulation of nanaomycin biosynthesis have shown that inorganic phosphate levels affect the production of nanaomycin A from acetate, suggesting that the regulatory site lies in the early steps of the pathway, between acetate metabolism and the formation of this compound[1].
A typical Type II PKS responsible for the synthesis of aromatic polyketides involves a core set of iteratively acting enzymes:
-
Ketosynthase (KSα and KSβ/Chain Length Factor or CLF): Catalyzes the decarboxylative condensation of malonyl-CoA extender units with the growing polyketide chain.
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the malonyl extender units as thioesters.
The assembly of the nanaomycin polyketide backbone is proposed to begin with an acetyl-CoA starter unit, followed by successive condensations with seven malonyl-CoA extender units to form a 16-carbon poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic naphthoquinone core.
Biosynthetic Pathway of this compound and its Derivatives
The biosynthesis of this compound is part of a larger network of interconnected nanaomycin congeners. This compound itself is a key intermediate that can be converted to other bioactive forms.
From Polyketide to this compound (Proposed)
The initial polyketide chain undergoes a series of modifications including ketoreduction, cyclization, and aromatization to yield the core structure of this compound. The precise enzymatic steps and intermediates in this early phase are yet to be fully elucidated for the nanaomycin system.
Interconversion of Nanaomycin Congeners
The later steps of the nanaomycin biosynthetic pathway, involving the interconversion of different nanaomycin derivatives, have been studied in more detail.
-
This compound to Nanaomycin A: this compound is converted to Nanaomycin A through the action of This compound reductase . This enzyme is an NADH-dependent dehydrogenase that reduces the quinone moiety of this compound to a hydroquinone intermediate. This intermediate then non-enzymatically rearranges to form Nanaomycin A[2].
-
Nanaomycin A to Nanaomycin E: The conversion of Nanaomycin A to Nanaomycin E is catalyzed by Nanaomycin A monooxygenase . This enzyme requires NADH or NADPH and molecular oxygen, suggesting it is a monooxygenase that catalyzes an epoxidation reaction[3].
-
Nanaomycin E to Nanaomycin B: Nanaomycin E is subsequently converted to Nanaomycin B by Nanaomycin B synthetase , an enzyme that requires NADH or NADPH[3].
Quantitative Data
The following table summarizes the available quantitative data for the enzymes involved in the nanaomycin biosynthetic pathway.
| Enzyme | Substrate(s) | Km | Optimal pH | Optimal Temperature (°C) | Inhibitors | Source |
| This compound Reductase | This compound | 250 µM | 5.0 | 37 | 1 mM Cu2+, NADH (>50 µM) | [4] |
| NADH | 62 µM |
Experimental Protocols
Purification of this compound Reductase
The following is a summary of the protocol used for the purification of this compound reductase from Streptomyces rosa var. notoensis[4].
-
Preparation of Crude Extract: Mycelia of S. rosa var. notoensis are harvested and washed. The cells are then disrupted by sonication in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0) containing a reducing agent (e.g., 2-mercaptoethanol) and a protease inhibitor (e.g., phenylmethylsulfonyl fluoride). The cell debris is removed by centrifugation to obtain the crude extract.
-
Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal volume of buffer.
-
DEAE-Cellulose Chromatography: The redissolved protein fraction is dialyzed against the starting buffer and applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a linear gradient of NaCl. Fractions with this compound reductase activity are pooled.
-
Sephadex G-100 Gel Filtration: The pooled fractions are concentrated and applied to a Sephadex G-100 column for size-exclusion chromatography. Fractions containing the active enzyme are collected.
-
Hydroxyapatite Chromatography: The final purification step involves chromatography on a hydroxyapatite column. The enzyme is eluted with a phosphate buffer gradient. The purified enzyme is then analyzed for homogeneity by polyacrylamide gel electrophoresis (PAGE).
In Vitro Enzyme Assays for Nanaomycin Interconversions
Cell-free extracts from Streptomyces rosa var. notoensis can be used to study the enzymatic conversions of nanaomycin precursors[3].
-
Preparation of Cell-Free Extract: S. rosa var. notoensis is cultured to the desired growth phase. The mycelia are harvested, washed, and resuspended in a suitable buffer. The cells are disrupted by sonication or French press, and the cell debris is removed by ultracentrifugation to obtain a clear cell-free extract.
-
Assay for Nanaomycin A to E Conversion: The reaction mixture contains Nanaomycin A, the cell-free extract, and a source of reducing power (NADH or NADPH) in an appropriate buffer. The reaction is incubated at a specific temperature, and the formation of Nanaomycin E is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Assay for Nanaomycin E to B Conversion: A similar assay is set up with Nanaomycin E as the substrate to monitor its conversion to Nanaomycin B. The requirement for cofactors like NADH or NADPH is also investigated.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound and its derivatives.
Experimental Workflow for Enzyme Purification
Caption: Workflow for the purification of this compound reductase.
Conclusion
The biosynthesis of this compound is a complex process that begins with the assembly of a polyketide backbone by a Type II PKS system. While the precise genetic and enzymatic details of the early steps in the pathway await further investigation, the later stages of nanaomycin interconversion have been characterized, revealing a series of fascinating enzymatic transformations. The information presented in this guide provides a solid foundation for researchers in the fields of natural product biosynthesis and drug discovery, highlighting both what is known and the areas that require further exploration to fully unravel the intricate chemistry behind the formation of these potent antibiotics. Future work, including the sequencing and characterization of the complete nanaomycin biosynthetic gene cluster, will be crucial for enabling the targeted engineering of novel nanaomycin analogs with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Initial Screening of Nanaomycin D for Antimicrobial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin D, a quinone antibiotic, has demonstrated potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the initial screening of this compound for its antimicrobial properties. It consolidates available data on its mechanism of action, outlines detailed experimental protocols for its evaluation, and presents a framework for interpreting its antimicrobial activity. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial drugs.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the urgent discovery and development of new antimicrobial compounds. The nanaomycins, a group of pyranonaphthoquinone antibiotics isolated from Streptomyces species, have garnered interest for their diverse biological activities. This compound, in particular, has been identified as having noteworthy antibacterial properties. This guide focuses on the initial assessment of this compound's antimicrobial potential, providing the necessary technical details for its scientific evaluation.
Mechanism of Action
The primary antimicrobial mechanism of this compound against Gram-negative bacteria, such as the marine bacterium Vibrio alginolyticus, involves the generation of reactive oxygen species (ROS).[1] this compound is reduced by the bacterial respiratory chain-linked flavin dehydrogenase. The reduced form of this compound is then rapidly auto-oxidized by molecular oxygen, leading to the production of superoxide radicals (O₂⁻).[1] This production of superoxide radicals at the cell membrane is directly correlated with the antibacterial activity of this compound.[1] The accumulation of these radicals induces oxidative stress, leading to cellular damage and ultimately, inhibition of bacterial growth.
Signaling Pathway of this compound-induced Oxidative Stress
Caption: Mechanism of this compound-induced superoxide production in bacteria.
Quantitative Data: Antimicrobial Activity
Specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of bacteria and fungi is not extensively available in the public domain. However, studies have shown it possesses higher growth inhibitory activity against the Gram-negative marine bacterium Vibrio alginolyticus when compared to its analogue, Nanaomycin A.[1] For comparative purposes, a compilation of available MIC values for other antimicrobial agents against common pathogens is presented below.
| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Chrysomycin A | 0.0625 - 0.5 | [2] |
| Escherichia coli | LENART01 | 0.782 - 1.070 | [3] |
| Candida albicans | Silver Nanoparticles | <0.5 | [4] |
| Aspergillus fumigatus | Aminocandin | 0.12 - 0.5 | [5] |
Note: This table provides context for typical MIC values. Researchers are encouraged to perform their own comprehensive MIC testing for this compound against their specific strains of interest.
Experimental Protocols
The following are detailed, generalized protocols for the initial antimicrobial screening of this compound. These are based on established methods for determining Minimum Inhibitory Concentration (MIC).[6][7][8]
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to create a working stock solution.
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a suspension of fungal spores or yeast cells in sterile saline from a fresh culture. Adjust the concentration to approximately 1-5 x 10³ CFU/mL in RPMI-1640 medium.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum without this compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The initial screening of this compound reveals a promising antimicrobial agent with a mechanism of action centered on the induction of oxidative stress through superoxide radical generation. While specific quantitative data on its broad-spectrum activity remains to be fully elucidated, the provided experimental protocols offer a robust framework for its systematic evaluation. Further research to determine the MIC values against a diverse panel of clinically relevant bacteria and fungi is crucial for advancing the development of this compound as a potential therapeutic agent. This guide serves as a critical starting point for such investigations, providing the necessary technical foundation for researchers in the field of antimicrobial drug discovery.
References
- 1. The mode of action of nanaomycins D and A on a gram-negative marine bacterium Vibrio alginolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 [mdpi.com]
- 4. Silver Nanoantibiotics Display Strong Antifungal Activity Against the Emergent Multidrug-Resistant Yeast Candida auris Under Both Planktonic and Biofilm Growing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Conversion of Nanaomycin D to Nanaomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin A is a quinone antibiotic with a range of biological activities, including potential as an anticancer agent. Its enzymatic conversion from Nanaomycin D is a key step in its biosynthesis and presents a valuable method for its production. This document provides detailed application notes and protocols for the enzymatic conversion of this compound to Nanaomycin A, utilizing this compound reductase. The protocols outlined below are designed to be reproducible and scalable for research and development purposes.
The conversion is catalyzed by this compound reductase, an NADH-dependent dehydrogenase, under anaerobic conditions. The reaction proceeds through the formation of a hydroquinone intermediate, which then non-enzymatically converts to Nanaomycin A.[1] Understanding and optimizing this enzymatic process is crucial for the efficient production of Nanaomycin A for further study and potential therapeutic applications.
Data Presentation
The following tables summarize the key quantitative data for the enzymatic conversion of this compound to Nanaomycin A, based on published literature.
Table 1: Properties of this compound Reductase from Streptomyces rosa var. notoensis
| Parameter | Value | Reference |
| Enzyme Name | This compound Reductase | [2] |
| EC Number | Not specified | |
| Source Organism | Streptomyces rosa var. notoensis | [2] |
| Molecular Weight | 68,000 Daltons | [2] |
| Prosthetic Group | FAD | [2] |
Table 2: Kinetic Parameters of this compound Reductase
| Parameter | Value | Reference |
| Km for this compound | 250 µM | [2] |
| Km for NADH | 62 µM | [2] |
Table 3: Optimal Reaction Conditions for this compound Reductase
| Parameter | Optimal Value | Reference |
| pH | 5.0 | [2] |
| Temperature | 37°C | [2] |
Table 4: Inhibitors of this compound Reductase
| Inhibitor | Concentration | Effect | Reference |
| Cu2+ ion | 1 mM | Inhibition | [2] |
| NADH | > 50 µM | Substrate Inhibition | [2] |
| Oxygen | Aerobic conditions | Markedly reduced Nanaomycin A formation | [1] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces rosa var. notoensis for this compound Reductase Production
This protocol describes the cultivation of Streptomyces rosa var. notoensis to produce the this compound reductase enzyme. Optimization of media components can enhance the yield of the desired enzyme.
Materials:
-
Streptomyces rosa var. notoensis culture
-
ISP Medium 4 (or similar optimized medium)
-
Soluble starch: 10 g/L
-
Dipotassium phosphate: 1 g/L
-
Magnesium sulfate: 1 g/L
-
Sodium chloride: 1 g/L
-
Ammonium sulfate: 2 g/L
-
Calcium carbonate: 2 g/L
-
Trace elements solution (FeSO₄, MnCl₂, ZnSO₄): 1 ml/L
-
-
Shaker incubator
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Prepare the culture medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of Streptomyces rosa var. notoensis.
-
Incubate the culture at 28-30°C with shaking at 180-220 rpm. Growth is typically optimal for secondary metabolite and enzyme production between 7 to 12 days.
-
Monitor cell growth by measuring optical density or by dry cell weight.
-
Harvest the cells in the late logarithmic or early stationary phase by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and store the cell paste at -80°C until further use.
Protocol 2: Purification of this compound Reductase
This protocol outlines the purification of this compound reductase from the cell lysate of Streptomyces rosa var. notoensis.
Materials:
-
Cell paste from Protocol 1
-
Lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with lysozyme and DNase I)
-
Ammonium sulfate
-
Dialysis tubing
-
Chromatography columns (DEAE-cellulose, Sephadex G-100, Hydroxyapatite)
-
Chromatography system
-
Bradford assay reagents for protein quantification
Procedure:
-
Cell Lysis: Resuspend the cell paste in lysis buffer and incubate on ice to lyse the cells. Sonication can also be used to improve lysis efficiency.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant with gentle stirring on ice to achieve a desired saturation percentage (e.g., 40-70%) to precipitate the enzyme.
-
Centrifugation and Solubilization: Centrifuge the precipitated protein at 10,000 x g for 20 minutes at 4°C. Discard the supernatant and dissolve the pellet in a minimal volume of buffer.
-
Dialysis: Dialyze the resuspended pellet against a suitable buffer to remove excess ammonium sulfate.
-
Column Chromatography:
-
Apply the dialyzed sample to a DEAE-cellulose column and elute with a salt gradient.
-
Pool the active fractions and apply them to a Sephadex G-100 size-exclusion column.
-
Further purify the active fractions on a hydroxyapatite column.
-
-
Purity Check: Assess the purity of the enzyme at each stage using SDS-PAGE. Pool the fractions containing the purified this compound reductase.
-
Protein Quantification: Determine the protein concentration using the Bradford assay.
Protocol 3: Enzymatic Conversion of this compound to Nanaomycin A
This protocol details the in vitro enzymatic conversion of this compound to Nanaomycin A using purified this compound reductase under anaerobic conditions.
Materials:
-
Purified this compound reductase
-
This compound
-
NADH
-
Anaerobic reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 5.0, deoxygenated)
-
Anaerobic chamber or glove box
-
Reaction tubes
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare Anaerobic Environment: All solutions and materials should be placed in an anaerobic chamber or glove box to remove dissolved oxygen. The buffer should be thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Reaction Mixture Preparation: In a reaction tube inside the anaerobic chamber, prepare the reaction mixture with the following components at their final concentrations:
-
This compound: 250 µM
-
NADH: 50 µM (Note: concentrations above 50 µM can be inhibitory)[2]
-
This compound reductase: (Concentration to be optimized based on enzyme activity)
-
Anaerobic reaction buffer to the final volume.
-
-
Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours, to be optimized).
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol or acetonitrile) or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
Protocol 4: Analysis of Nanaomycin A and D by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and Nanaomycin A.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable modifier)
-
Nanaomycin A and this compound standards
-
Filtered supernatant from Protocol 3
Procedure:
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 15 minutes). The exact gradient should be optimized for baseline separation of the two compounds. Addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., around 280 nm). A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10-20 µL
-
-
Standard Curve: Prepare a series of standard solutions of known concentrations of Nanaomycin A and this compound. Inject these standards into the HPLC to generate a standard curve for each compound by plotting peak area versus concentration.
-
Sample Analysis: Inject the supernatant from the enzymatic reaction into the HPLC system.
-
Quantification: Identify the peaks for this compound and Nanaomycin A in the sample chromatogram based on their retention times compared to the standards. Quantify the amount of each compound using the standard curves.
-
Calculate Conversion Yield: The conversion yield can be calculated using the following formula:
-
Yield (%) = ([Nanaomycin A] / ([Nanaomycin A] + [this compound])) * 100
-
Visualizations
References
Application Notes and Protocols for Nanaomycin D Reductase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin D is a member of the benzoisochromanequinone class of antibiotics.[1] The enzymatic reduction of this compound is a critical step in the biosynthesis of other bioactive nanaomycins, such as Nanaomycin A. This conversion is catalyzed by this compound reductase, a flavoprotein that utilizes a nicotinamide cofactor.[2] Understanding the activity of this enzyme is crucial for applications in synthetic biology, antibiotic development, and the study of microbial metabolic pathways. These application notes provide a detailed protocol for a spectrophotometric assay to measure the activity of this compound reductase.
Principle of the Assay
The this compound reductase assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as this compound is reduced. The reaction is catalyzed by this compound reductase, which transfers electrons from NADH to this compound, resulting in the formation of Nanaomycin A.[2][3] The rate of NADH oxidation is directly proportional to the enzyme's activity under the specified conditions. This continuous spectrophotometric assay allows for the real-time measurement of enzyme kinetics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general workflow for the this compound reductase assay.
Caption: Enzymatic conversion of this compound to Nanaomycin A by this compound Reductase with the concurrent oxidation of NADH to NAD+.
Caption: A stepwise workflow for performing the this compound reductase assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Various | Varies | -20°C |
| This compound Reductase | In-house/Various | N/A | -80°C |
| NADH (β-Nicotinamide adenine dinucleotide, reduced form) | Sigma-Aldrich | N8129 | -20°C |
| Potassium Phosphate Monobasic | Fisher Scientific | P285 | RT |
| Potassium Phosphate Dibasic | Fisher Scientific | P288 | RT |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| 96-well UV-transparent microplates | Corning | 3635 | RT |
Experimental Protocols
Preparation of Reagents
-
1 M Potassium Phosphate Buffer (pH 5.0): Prepare solutions of 1 M KH2PO4 and 1 M K2HPO4. Titrate the 1 M KH2PO4 solution with the 1 M K2HPO4 solution to achieve a final pH of 5.0. Store at room temperature.
-
Assay Buffer (50 mM Potassium Phosphate, pH 5.0): Dilute the 1 M Potassium Phosphate Buffer (pH 5.0) to a final concentration of 50 mM with nuclease-free water. Store at 4°C.
-
10 mM NADH Stock Solution: Dissolve the appropriate amount of NADH in the Assay Buffer. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.
-
10 mM this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a 10 mM stock solution. Store at -20°C.
-
Enzyme Dilution Buffer: Prepare Assay Buffer containing 0.1% (w/v) BSA to stabilize the enzyme.
-
This compound Reductase Working Solution: Dilute the purified this compound reductase enzyme stock to the desired concentration in the Enzyme Dilution Buffer immediately before use. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.
Assay Procedure
-
Set up the reactions in a 96-well UV-transparent microplate. A typical reaction volume is 200 µL.
-
For each reaction well, add the following components in the specified order:
-
160 µL of Assay Buffer (50 mM Potassium Phosphate, pH 5.0)
-
10 µL of this compound working solution (final concentration of 250 µM is recommended based on the reported Km value[2])
-
10 µL of the diluted this compound reductase enzyme solution
-
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme solution with Enzyme Dilution Buffer.
-
No-substrate control: Replace the this compound solution with the corresponding solvent.
-
-
Mix the contents of the wells by gentle pipetting and pre-incubate the plate at 37°C for 5 minutes.[2]
-
Initiate the reaction by adding 20 µL of NADH working solution to each well (a final concentration of 62 µM is suggested based on the reported Km[2]).
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Presentation
Enzyme Kinetics
The activity of this compound reductase can be determined by calculating the rate of NADH oxidation using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Formula for calculating enzyme activity:
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 10^6
Where:
-
ΔA340/min is the initial linear rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
l is the path length of the sample in cm (for a 200 µL reaction in a standard 96-well plate, this is typically around 0.5 cm, but should be confirmed for the specific plate and reader used).
| Parameter | Value | Reference |
| Optimal pH | 5.0 | [2] |
| Optimal Temperature | 37°C | [2] |
| Km (this compound) | 250 µM | [2] |
| Km (NADH) | 62 µM | [2] |
| Prosthetic Group | FAD | [2] |
| Molecular Weight | ~68,000 Daltons | [2] |
Substrate Specificity and Inhibition
| Compound | Activity/Inhibition | Reference |
| Kalafungin | Substrate | [2] |
| Griseucin A | Substrate | [2] |
| Frenolicin B | Substrate | [2] |
| Granaticin | Not a substrate | [2] |
| 4α,10α-epoxythis compound | Not a substrate | [2] |
| Cu²⁺ (1 mM) | Inhibitor | [2] |
| NADH (> 50 µM) | Substrate Inhibition | [2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use fresh enzyme dilutions. Confirm the presence of the FAD cofactor. |
| Incorrect buffer pH | Verify the pH of the assay buffer. The enzyme has a sharp pH optimum at 5.0.[2] | |
| Substrate degradation | Prepare fresh NADH and this compound solutions. Protect NADH from light and keep on ice. | |
| High background noise | Non-enzymatic reduction of this compound | Run a no-enzyme control to assess the rate of non-enzymatic reaction. Subtract this rate from the enzymatic reaction rate. The reaction should ideally be performed under anaerobic conditions for maximal specific activity, though this is often not practical for high-throughput screening.[2][3] |
| Light scattering from precipitated components | Centrifuge substrate and enzyme solutions before use to remove any particulates. Ensure all components are fully dissolved. | |
| Non-linear reaction rate | Substrate depletion or product inhibition | Use a lower enzyme concentration or measure the initial velocity over a shorter time period. Ensure substrate concentrations are not limiting. |
| Substrate inhibition by NADH | Avoid using NADH concentrations significantly above the Km of 62 µM, as concentrations over 50 µM have been reported to be inhibitory.[2] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Biosynthesis of nanaomycin. II. Purification and properties of this compound reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Nanaomycin D Reductase from Streptomyces rosa var. notoensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Nanaomycin D reductase, an enzyme pivotal in the biosynthesis of nanaomycin A from this compound in Streptomyces rosa var. notoensis. Understanding the purification and properties of this enzyme is crucial for the development of novel antibiotics and for exploring its potential as a drug target.
Introduction
This compound reductase is a flavoprotein that catalyzes the NADH-dependent reduction of this compound to nanaomycin A. This conversion is a key step in the biosynthetic pathway of nanaomycins, a group of benzoisochromanequinone antibiotics with antibacterial and antifungal activities. The purification of this enzyme to homogeneity is essential for its detailed characterization, including kinetic studies, structural analysis, and inhibitor screening. The protocol described herein is based on established methodologies for the isolation of this enzyme from Streptomyces rosa var. notoensis.[1]
Enzyme Properties and Characteristics
A summary of the key quantitative data for purified this compound reductase is presented in the table below for easy reference and comparison.
| Property | Value |
| Source Organism | Streptomyces rosa var. notoensis |
| Molecular Weight | 68,000 Daltons |
| Prosthetic Group | FAD |
| Optimal pH | 5.0 |
| Optimal Temperature | 37°C |
| Km for this compound | 250 µM |
| Km for NADH | 62 µM |
| Inhibitors | 1 mM Cu²⁺, NADH (> 50 µM) |
Table 1: Summary of Quantitative Data for this compound Reductase from Streptomyces rosa var. notoensis.[1]
Experimental Protocols
The following protocols detail the step-by-step procedure for the purification of this compound reductase.
A. Preparation of Crude Extract
-
Cultivation of Streptomyces rosa var. notoensis : Inoculate a suitable production medium with spores or a vegetative mycelium of S. rosa var. notoensis. Incubate the culture under optimal conditions for growth and nanaomycin production.
-
Harvesting of Mycelia : After an appropriate incubation period, harvest the mycelia by centrifugation or filtration.
-
Cell Lysis : Wash the harvested mycelia with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0). Resuspend the mycelia in the same buffer and disrupt the cells by sonication or using a French press.
-
Clarification : Centrifuge the cell lysate at high speed to remove cell debris, yielding the crude extract.
B. Ammonium Sulfate Fractionation
-
Precipitation : While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve a specific saturation percentage (e.g., 40-70%).
-
Equilibration : Continue stirring for a period to allow for protein precipitation.
-
Collection of Precipitate : Centrifuge the mixture to collect the precipitated proteins.
-
Resuspension and Dialysis : Discard the supernatant, and resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0). Dialyze the resuspended pellet extensively against the same buffer to remove excess ammonium sulfate.
C. Column Chromatography
-
DEAE-Cellulose Chromatography :
-
Equilibrate a DEAE-cellulose column with the dialysis buffer.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the equilibration buffer.
-
Collect fractions and assay for this compound reductase activity. Pool the active fractions.
-
-
Sephadex G-100 Gel Filtration :
-
Concentrate the pooled active fractions from the DEAE-cellulose step.
-
Equilibrate a Sephadex G-100 column with a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 0.1 M NaCl).
-
Apply the concentrated sample to the column.
-
Elute the proteins with the equilibration buffer.
-
Collect fractions and assay for enzyme activity. Pool the active fractions containing the reductase.
-
-
Hydroxyapatite Chromatography :
-
Equilibrate a hydroxyapatite column with a low concentration phosphate buffer (e.g., 10 mM potassium phosphate buffer, pH 7.0).
-
Load the pooled fractions from the Sephadex G-100 column.
-
Wash the column with the equilibration buffer.
-
Elute the enzyme with a linear gradient of potassium phosphate buffer (e.g., 10-200 mM, pH 7.0).
-
Collect fractions and assay for activity. The active fractions should contain the purified this compound reductase.
-
D. Enzyme Activity Assay
The activity of this compound reductase can be monitored by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Reaction Mixture : Prepare a reaction mixture containing potassium phosphate buffer (pH 5.0), NADH, and this compound.
-
Initiation : Start the reaction by adding an aliquot of the enzyme-containing fraction.
-
Measurement : Monitor the change in absorbance at 340 nm over time under anaerobic conditions.
Visualizations
Caption: Workflow for the purification of this compound reductase.
Caption: Enzymatic conversion of this compound to Nanaomycin A.
Mechanism of Action
This compound reductase catalyzes the conversion of this compound to a hydroquinone intermediate in the presence of NADH under anaerobic conditions.[2] This intermediate is then non-enzymatically converted to nanaomycin A through an intramolecular electron transfer.[2] Under aerobic conditions, the formation of nanaomycin A is significantly reduced, and instead, NADH is consumed, suggesting that oxygen can act as a final electron acceptor.[2] This indicates that the enzyme functions as an NADH dehydrogenase (quinone).[2]
Substrate Specificity
In addition to this compound, the enzyme can also reduce other benzoisochromanequinone antibiotics such as kalafungin, griseucin A, and frenolicin B.[1] However, it does not act on granaticin or 4-alpha,10-alpha-epoxythis compound, indicating a degree of substrate specificity.[1]
References
- 1. Biosynthesis of nanaomycin. II. Purification and properties of this compound reductase involved in the formation of nanaomycin A from nanaomycin D1 [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Nanaomycin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin D, a member of the pyranonaphthoquinone family of antibiotics, and its enantiomer, Kalafungin, have garnered significant interest in the scientific community due to their potent biological activities. The stereochemistry of these molecules is crucial for their therapeutic effects, making enantioselective synthesis a critical area of research. This document provides detailed application notes and protocols for key methods in the enantioselective synthesis of this compound, targeting researchers and professionals in drug development and organic synthesis. The methodologies covered include chiral pool synthesis, asymmetric dihydroxylation, and enantiodivergent approaches. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are provided to facilitate understanding and replication.
Introduction
The pyranonaphthoquinone antibiotics, including this compound and Kalafungin, exhibit a broad spectrum of biological activities, ranging from antibacterial and antifungal to potential anticancer properties. The absolute configuration of the stereocenters in the pyran ring is a key determinant of their biological function. Therefore, the development of synthetic routes that provide precise control over the stereochemistry is of paramount importance for further drug development and structure-activity relationship (SAR) studies. This document outlines several successful strategies for the enantioselective synthesis of this compound, providing detailed protocols for their implementation in a laboratory setting.
Key Enantioselective Strategies and Protocols
Several distinct and effective strategies have been developed for the enantioselective synthesis of this compound. The following sections detail the protocols for three prominent approaches.
Chiral Pool Synthesis from L-Rhamnose
This approach utilizes the naturally occurring chiral molecule L-rhamnose as a starting material to establish the desired stereochemistry. A notable example is the work by Moore and coworkers, which provides an enantiospecific route to the isochromanquinone core of this compound.
Experimental Workflow:
Figure 1: Chiral pool synthesis workflow.
Protocol: Synthesis of (-)-Nanaomycin D from L-Rhamnose (Based on the work of Moore et al.)
Step 1: Preparation of the Chiral Lithium Agent from L-Rhamnose
-
This multi-step conversion involves the protection and modification of L-rhamnose to yield a key chiral furan-based lithium agent. The detailed procedures for these transformations are often extensive and can be found in the primary literature.
Step 2: Addition to a Cyclobutenedione
-
To a solution of the chiral lithium agent in an appropriate ethereal solvent (e.g., THF) at low temperature (typically -78 °C), add a solution of a suitably substituted cyclobutenedione.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting cyclobutenone adduct by column chromatography.
Step 3: Thermolysis to the Isochromanquinone Core
-
Dissolve the purified cyclobutenone adduct in a high-boiling point solvent (e.g., xylenes or dichlorobenzene).
-
Heat the solution at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the core structure of (-)-Nanaomycin D.
Asymmetric Dihydroxylation and Oxa-Pictet-Spengler Cyclization
This powerful strategy, reported by Brückner and coworkers, introduces chirality through a Sharpless asymmetric dihydroxylation reaction.[1] The subsequent oxa-Pictet-Spengler cyclization then constructs the pyran ring system with high diastereoselectivity.[1]
Logical Relationship of Key Steps:
Figure 2: Asymmetric dihydroxylation strategy.
Protocol: Synthesis of (-)-Nanaomycin D via Asymmetric Dihydroxylation (Based on the work of Brückner et al.)[1]
Step 1: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of the β,γ-unsaturated ester in a mixture of t-butanol and water (1:1) at 0 °C, add AD-mix-β and methanesulfonamide.
-
Stir the mixture vigorously at 0 °C until the reaction is complete (typically 12-24 hours), as indicated by TLC.
-
Add solid sodium sulfite and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral diol by flash column chromatography.
Step 2: Lactonization
-
The chiral diol is then converted to the corresponding lactone through standard synthetic procedures, which may involve oxidation and subsequent intramolecular cyclization.
Step 3: Oxa-Pictet-Spengler Cyclization
-
Dissolve the chiral lactone and a suitable aldehyde (e.g., a protected form of acetaldehyde) in a non-polar solvent such as dichloromethane.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the cyclized product.
Step 4: Final Steps
-
The resulting intermediate is then carried on through a series of steps including deprotection and oxidation to afford (-)-Nanaomycin D.
Enantiodivergent Synthesis
An enantiodivergent approach allows for the synthesis of both enantiomers of the target molecule from a common chiral starting material. Tatsuta and coworkers have reported such a synthesis for both (-)-Nanaomycin D and (+)-Kalafungin.
Conceptual Diagram:
Figure 3: Enantiodivergent synthesis concept.
Protocol: Enantiodivergent Synthesis (Based on the work of Tatsuta et al.)
The specifics of this protocol involve the strategic manipulation of a chiral starting material, often through inversion of a key stereocenter at a late stage of the synthesis or by employing different reaction pathways that lead to the opposite enantiomer. The detailed experimental procedures are highly specific to the chosen chiral precursor and the synthetic route. Researchers are encouraged to consult the primary literature for the precise conditions and reagents used in this enantiodivergent approach.
Quantitative Data Summary
The efficiency of different enantioselective syntheses can be compared based on key quantitative metrics such as overall yield and enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) for the key stereochemistry-defining steps.
| Synthetic Strategy | Key Reaction | Overall Yield (%) | Enantiomeric Excess (e.e.) / Diastereoselectivity | Reference |
| Chiral Pool (Moore et al.) | Addition of chiral lithium agent to cyclobutenedione & Thermolysis | Not explicitly stated in abstract | Enantiospecific | [2] |
| Asymmetric Dihydroxylation (Brückner et al.) | Sharpless Asymmetric Dihydroxylation & Oxa-Pictet-Spengler Cyclization | ~11 steps from 1,5-naphthalenediol | 98.5% e.e. for (-)-Nanaomycin D; 94% diastereoselectivity | [1] |
| Enantiodivergent Synthesis (Tatsuta et al.) | Not detailed in abstract | Not explicitly stated in abstract | High enantioselectivity | [3] |
Conclusion
The enantioselective synthesis of this compound remains an active and important area of research. The methods outlined in this document, including chiral pool synthesis, asymmetric dihydroxylation, and enantiodivergent strategies, provide robust and reliable pathways to this biologically significant molecule. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcome required. The provided protocols and data serve as a valuable resource for researchers in the field of natural product synthesis and drug development, enabling further exploration of the therapeutic potential of this compound and its analogues.
References
Application Notes and Protocols for Nanaomycin A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin A is a quinone antibiotic, originally isolated from Streptomyces rosa subsp. notoensis, that has garnered significant attention in cancer research. It is recognized as the first selective inhibitor of DNA Methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[1][2][3] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[4][5] By selectively targeting DNMT3B, Nanaomycin A can reverse this epigenetic silencing, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4] These application notes provide a comprehensive overview of Nanaomycin A's mechanism, its effects on cancer cells, and detailed protocols for its use in in-vitro studies.
Mechanism of Action: Epigenetic Modulation
Nanaomycin A exerts its primary anti-cancer effects by inhibiting the catalytic activity of DNMT3B.[3][6] This inhibition leads to a reduction in global genomic DNA methylation.[1][5] Consequently, the promoters of hypermethylated tumor suppressor genes, such as Ras association domain family member 1A (RASSF1A), become demethylated.[1][7][8] This reversal of epigenetic silencing reactivates the transcription and expression of these crucial genes, restoring their function in controlling cell growth and inducing apoptosis.[1][3][5] Furthermore, studies have shown that DNMT3B inhibition by Nanaomycin A can affect cell cycle and stemness-related transcriptional programs and reduce levels of the master cell cycle regulator, MYC.[6]
Summary of In-Vitro Efficacy
Nanaomycin A has demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, reflecting different sensitivities to DNMT3B inhibition.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Carcinoma | 400 | 72 | [1][6] |
| HL60 | Acute Promyelocytic Leukemia | 800 | 72 | [1][6] |
| A549 | Non-Small Cell Lung Carcinoma | 4100 | 72 | [1][6] |
| DNMT3B (Enzyme) | N/A | 500 | N/A | [1][2] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of Nanaomycin A on cancer cell lines.
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol determines the number of viable cells after treatment with Nanaomycin A.[7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Nanaomycin A (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Nanaomycin A (e.g., 10 nM to 10 µM) in complete culture medium.[7] Remove the old medium from the wells and add the medium containing Nanaomycin A or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[7]
-
Cell Harvesting:
-
Adherent cells: Wash cells with PBS, then add Trypsin-EDTA to detach them. Neutralize with complete medium.
-
Suspension cells: Directly collect the cells from the wells.
-
-
Staining: Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue.
-
Counting: Load the mixture onto a hemocytometer. Count the unstained (viable) and stained (non-viable) cells under a microscope.
-
Calculation: Calculate cell viability (%) = (Number of viable cells / Total number of cells) x 100. Plot viability against Nanaomycin A concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Treated cells in a white-walled 96-well plate
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 10,000 per well) in a white-walled 96-well plate.[7] After 24 hours, treat with the desired concentrations of Nanaomycin A (e.g., the calculated IC50) for 72 hours.[7]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Express results relative to the untreated control cells to determine the fold-induction of caspase activity.[7]
Protocol 3: Global DNA Methylation Analysis (Capillary Electrophoresis)
This protocol quantifies the overall percentage of methylated cytosines in the genome following Nanaomycin A treatment.[7]
Materials:
-
Treated cells
-
DNA extraction kit
-
DNA hydrolysis reagents (e.g., formic acid)
-
Capillary electrophoresis system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with Nanaomycin A at various concentrations (e.g., IC50) for 72 hours.[7]
-
Genomic DNA Isolation: Harvest the cells and isolate high-quality genomic DNA using a commercial kit.
-
DNA Hydrolysis: Hydrolyze the genomic DNA to its constituent nucleosides.
-
Capillary Electrophoresis: Analyze the nucleoside mixture using a capillary electrophoresis system to separate and quantify cytosine and 5-methylcytosine.
-
Analysis: Calculate the percentage of global methylation as [(5-methylcytosine) / (5-methylcytosine + cytosine)] x 100. Compare the methylation levels of treated cells to untreated controls. A significant decrease indicates successful demethylation by Nanaomycin A.[7]
Protocol 4: Gene-Specific Methylation (Bisulfite Sequencing)
This protocol determines the methylation status of specific CpG sites within a gene promoter, such as RASSF1A.[7][8]
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)
-
PCR primers specific for the bisulfite-converted RASSF1A promoter region
-
Taq polymerase and PCR reagents
-
DNA sequencing service or instrument
Procedure:
-
DNA Isolation and Bisulfite Conversion: Isolate genomic DNA from cells treated with Nanaomycin A (e.g., 5 µM for 72 hours) and from control cells.[8] Treat 1 µg of DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest (e.g., RASSF1A) from the bisulfite-converted DNA using specific primers.[7]
-
Sequencing: Purify the PCR product and send it for sequencing. High-throughput sequencing (e.g., 454 sequencing) can provide quantitative data on multiple CpG sites.[7][8]
-
Analysis: Align the sequences and analyze the CpG sites. A C-to-T conversion indicates an unmethylated cytosine, while a remaining C indicates a methylated cytosine. Calculate the percentage of demethylation at specific sites in treated cells compared to untreated cells.[8]
Protocol 5: Protein Expression Analysis (Western Blot)
This protocol is used to detect the re-expression of tumor suppressor proteins (e.g., RASSF1A) or changes in DNMT protein levels after Nanaomycin A treatment.[7]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-RASSF1A, anti-DNMT3B, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets from treated (e.g., 500 nM and 5000 nM Nanaomycin A for 72 hours) and control cells in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 50-250 µg, depending on protein abundance) onto an SDS-PAGE gel and separate the proteins by size.[7]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RASSF1A) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.[7] An increase in the RASSF1A band intensity in treated samples indicates protein re-expression.[7]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Antimalarial Activity of Nanaomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimalarial activity of Nanaomycin A and detailed protocols for its in vitro evaluation. To date, published literature on the antimalarial activity of specific Nanaomycin A derivatives is not available. However, the protocols provided herein can be readily adapted for screening novel synthesized analogues.
Data Presentation
The in vitro antimalarial potency of Nanaomycin A against the human malaria parasite Plasmodium falciparum is summarized in the table below.
| Compound | Parasite Strain | Potency (IC80) | Reference |
| Nanaomycin A | Plasmodium falciparum | 33.1 nM | [1][2] |
Note: IC80 (80% inhibitory concentration) is the concentration of a drug that is required for 80% inhibition in vitro.
Mechanism of Action
Nanaomycin A is proposed to exert its antimalarial effect through a mechanism involving heme-dependent radical generation.[1] During the intraerythrocytic stage of its lifecycle, the malaria parasite digests hemoglobin, releasing large quantities of heme. The iron within the heme is thought to catalyze the generation of cytotoxic free radicals from Nanaomycin A, leading to parasite death.[1] This proposed mechanism is similar to that of the well-established antimalarial drug, artemisinin. The antimalarial action of Nanaomycin A has been shown to be reversed by the radical scavenger tocopherol, further supporting this hypothesis.[1]
Caption: Proposed mechanism of antimalarial action of Nanaomycin A.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of the antimalarial activity of Nanaomycin A and its potential derivatives.
Protocol 1: In Vitro Drug Susceptibility Assay using SYBR Green I
This method is a widely used, fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)
-
Nanaomycin A (and/or derivatives) stock solution in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium at 37°C in a low oxygen environment (5% O₂, 5% CO₂, 90% N₂).
-
Drug Dilution: Prepare a serial dilution of Nanaomycin A (or derivatives) in a complete culture medium in a 96-well plate. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Seeding: Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well of the 96-well plate containing the drug dilutions.
-
Incubation: Incubate the plates for 72 hours under the same conditions used for parasite culture.
-
Lysis and Staining:
-
Prepare the lysis buffer containing SYBR Green I.
-
Add the lysis buffer to each well and mix thoroughly.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites).
-
Plot the fluorescence intensity against the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
References
Development of Nanaomycin D Analogs with Enhanced Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Nanaomycin D analogs with enhanced biological activity. This document includes a summary of their anticancer and antibacterial properties, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their mechanism of action and the general workflow for their development.
Introduction to this compound and its Analogs
This compound is a member of the pyranonaphthoquinone class of antibiotics, known for its activity against various bacteria and fungi.[1][2] Analogs of this compound, such as Nanaomycin A and the more recently investigated Nanaomycin K, have demonstrated significant potential as anticancer agents.[3][4][5] The core pyranonaphthoquinone scaffold is a common motif in natural products with anticancer activity.[1] The mechanism of action for these compounds is multifaceted, involving the generation of reactive oxygen species (ROS) and, notably for Nanaomycin A, the selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells.[4][6][7] This targeted activity leads to the re-expression of silenced tumor suppressor genes, inducing apoptosis and inhibiting cancer cell proliferation.[4][7] The development of novel this compound analogs is a promising avenue for the discovery of more potent and selective therapeutic agents.
Data Presentation: Biological Activity of Nanaomycin Analogs
The following tables summarize the reported in vitro biological activities of Nanaomycin A and other relevant pyranonaphthoquinone derivatives against various cancer cell lines. This data is essential for comparing the potency of different analogs and guiding structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of Nanaomycin A
| Compound | Cell Line | IC50 (nM) | Reference |
| Nanaomycin A | HCT116 (Colon Carcinoma) | 400 | [3][4] |
| Nanaomycin A | A549 (Lung Carcinoma) | 4100 | [3][4] |
| Nanaomycin A | HL-60 (Promyelocytic Leukemia) | 800 | [3][4] |
| Nanaomycin A | DNMT3B (in vitro assay) | 500 | [4][8][9][10] |
Table 2: Anticancer Activity of Other Naphthoquinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Derivative 12 | SGC-7901 (Gastric Cancer) | 4.1 | [11][12] |
| Naphthoquinone Derivative 14 | MCF-7 (Breast Cancer) | 15 | [13][14] |
| BH10 Analog 7b | HEC1A (Endometrial Cancer) | 0.02297 | [3] |
Experimental Protocols
The following protocols are generalized procedures based on published literature for the synthesis and biological evaluation of this compound analogs. Researchers should optimize these protocols based on the specific analog being synthesized and the biological assays being performed.
General Synthesis of Pyranonaphthoquinone Scaffolds
The synthesis of the pyranonaphthoquinone core, characteristic of this compound and its analogs, can be achieved through various strategies. One common approach involves a multicomponent reaction (MCR) that efficiently constructs the heterocyclic scaffold.[1]
Materials:
-
Appropriate starting materials (e.g., substituted 2-hydroxynaphthoquinones, aldehydes, and active methylene compounds)
-
Catalyst (e.g., L-proline, iodine)
-
Solvents (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-hydroxynaphthoquinone, the desired aldehyde, and the active methylene compound in an appropriate solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic compounds.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNMT3B Inhibition Assay
Biochemical assays are crucial to determine the specific inhibitory activity of this compound analogs against their molecular targets, such as DNMT3B.
Materials:
-
Recombinant human DNMT3B enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
This compound analogs
-
Assay buffer
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DNA substrate, and the this compound analog at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant DNMT3B enzyme.
-
Initiation of Methylation: Add [3H]SAM to the reaction mixture to start the methylation reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Termination and DNA Precipitation: Stop the reaction and precipitate the DNA using a suitable method (e.g., trichloroacetic acid precipitation).
-
Measurement of Radioactivity: Collect the precipitated DNA on a filter paper, wash it, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of DNMT3B activity for each concentration of the analog and calculate the IC50 value.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound analog development and mechanism of action.
Caption: Mechanism of Nanaomycin A-induced apoptosis.
Caption: Drug development workflow for this compound analogs.
References
- 1. Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyranonaphthoquinone antibiotics--isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nanaomycin A | DNA Methyltransferase | Dehydrogenase | TargetMol [targetmol.com]
- 11. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Nanaomycin D Derivatives for Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the systematic screening of Nanaomycin D derivatives to identify novel biological activities. The protocols outlined below are designed to be adaptable for high-throughput screening and detailed mechanistic studies, focusing on anticancer, antimicrobial, and anti-inflammatory applications.
Introduction to this compound and its Derivatives
Nanaomycins are a class of quinone antibiotics produced by Streptomyces species.[1] While several nanaomycins have been characterized, with Nanaomycin A being a known selective inhibitor of DNA methyltransferase 3B (DNMT3B)[2][3][4] and Nanaomycin K demonstrating anticancer properties by targeting the MAPK signaling pathway[1][5], this compound remains a promising scaffold for the development of novel therapeutic agents. The structural relationship between this compound and Nanaomycin A, where the former is a precursor to the latter, suggests that derivatives of this compound could exhibit a wide range of biological activities.[6] This document outlines protocols to explore these potential activities.
Potential Biological Activities for Screening
Based on the known bioactivities of related nanaomycins and other quinone-containing compounds, the following areas are of high interest for screening this compound derivatives:
-
Anticancer Activity: Investigating cytotoxicity, induction of apoptosis, and inhibition of cancer cell migration and invasion.[1][7]
-
Antimicrobial Activity: Assessing efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains.[8][9][10]
-
Anti-inflammatory Activity: Evaluating the potential to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[11][12]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for screening this compound derivatives and the key signaling pathways that may be modulated by these compounds.
Caption: General workflow for screening this compound derivatives.
Caption: MAPK signaling pathway and known inhibition by Nanaomycin K.[1]
Caption: DNA methylation pathway and selective inhibition by Nanaomycin A.[2][13]
Experimental Protocols
Anticancer Activity Screening
4.1.1. Cell Viability Assay (MTT Assay) [14]
This assay provides a quantitative measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, A549, HL60) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with various concentrations of this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
4.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
4.1.3. Cell Migration Assay (Wound Healing Assay) [5]
This assay assesses the effect of the compounds on cell migration.
Protocol:
-
Cell Monolayer: Grow cancer cells to a confluent monolayer in 6-well plates.
-
Scratch Wound: Create a scratch in the monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and add fresh medium containing sub-lethal concentrations of the this compound derivatives.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the wound closure area over time to determine the rate of cell migration.
Antimicrobial Activity Screening
4.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [15][16]
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
4.2.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of a compound that kills the microorganism.
Protocol:
-
Subculturing: Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubation: Incubate the agar plates under appropriate conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Anti-inflammatory Activity Screening
4.3.1. Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
4.3.2. Pro-inflammatory Cytokine Measurement (ELISA)
This assay quantifies the levels of key pro-inflammatory cytokines.
Protocol:
-
Cell Treatment and Supernatant Collection: Follow the same treatment protocol as in the NO production assay.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants using commercially available ELISA kits.
-
Data Analysis: Determine the effect of the this compound derivatives on cytokine production.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptosis (%) at IC50 | Migration Inhibition (%) at sub-IC50 |
| This compound | HCT116 | |||
| Derivative 1 | HCT116 | |||
| Derivative 2 | HCT116 | |||
| This compound | A549 | |||
| Derivative 1 | A549 | |||
| Derivative 2 | A549 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) |
| This compound | ||||||
| Derivative 1 | ||||||
| Derivative 2 |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition at 10 µM (%) | IL-6 Inhibition at 10 µM (%) |
| This compound | |||
| Derivative 1 | |||
| Derivative 2 |
Conclusion
These application notes and protocols provide a comprehensive guide for the initial screening and characterization of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can identify promising lead compounds for further drug development. The modular nature of these protocols allows for adaptation to specific research needs and available resources.
References
- 1. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New Quinone Antibiotics against Methicillin-Resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Nanaomycin Analogs for Drug Discovery
References
- 1. real-research.com [real-research.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. agilent.com [agilent.com]
- 6. A High Throughput, Interactive Imaging, Bright-Field Wound Healing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scratch Wound Healing Assay [en.bio-protocol.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. cusabio.com [cusabio.com]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. epigenie.com [epigenie.com]
- 15. concordia.ca [concordia.ca]
- 16. Scratch Wound Healing Assay [bio-protocol.org]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of transcript levels with quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. epigentek.com [epigentek.com]
Application Notes and Protocols for the Extraction and Purification of Nanaomycin D from Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Nanaomycin D, a bioactive secondary metabolite produced by Streptomyces species. The following sections detail the methodologies for isolating this potent compound from bacterial culture, tailored for research, and drug development applications.
Introduction to this compound
This compound is a member of the nanaomycin class of antibiotics, which are naphthoquinone compounds known for their antimicrobial and potential anticancer properties.[1][2] Produced by various strains of Streptomyces, such as Streptomyces rosa var. notoensis, this compound serves as a precursor in the biosynthesis of other nanaomycins, including Nanaomycin A.[3][4] Its unique chemical structure and biological activity make it a compound of significant interest for pharmaceutical research and development. This document outlines the critical steps for its isolation and purification from bacterial culture.
Optimizing Culture Conditions for this compound Production
The yield of this compound is highly dependent on the growth conditions of the producing Streptomyces strain. Optimization of these parameters is a critical first step to ensure a sufficient starting quantity for extraction and purification.
Protocol 2.1: Optimization of Streptomyces Culture Conditions
-
Strain Selection and Inoculum Preparation: Begin with a pure culture of a known this compound-producing Streptomyces strain. Prepare a seed culture by inoculating a suitable broth medium (e.g., Tryptone Soya Broth) and incubating at 30°C on a shaker for seven days.[5]
-
Media Composition: Utilize a production medium such as Tryptone Soya Broth. To optimize production, systematically vary the concentrations of key media components like the primary carbon source (e.g., soyabean) and essential minerals (e.g., MgSO₄·7H₂O and K₂HPO₄).[5]
-
pH Optimization: Adjust the pH of the production medium to various levels (e.g., 6.5, 7.0, 7.5, and 8.0) to determine the optimal pH for this compound production. A pH of 7.5 has been shown to be effective for secondary metabolite production in some Streptomyces species.[5]
-
Temperature Optimization: Incubate the cultures at different temperatures (e.g., 20°C, 25°C, 30°C, and 40°C) to identify the ideal temperature for growth and metabolite synthesis. A temperature of 30°C is often optimal for many Streptomyces strains.[5]
-
Incubation Period: Monitor the production of this compound over time by taking samples at regular intervals (e.g., daily for up to 10 days) to determine the optimal harvest time.[5]
-
Aeration: Ensure adequate aeration by using baffled flasks and a shaker incubator to promote robust growth and metabolite production.
Table 1: Optimized Culture Parameters for Streptomyces sp.
| Parameter | Optimized Value |
| pH | 7.5[5] |
| Temperature | 30°C[5] |
| Incubation Period | 7 days[5] |
| Soyabean Concentration | 2.5 g/L |
| MgSO₄·7H₂O Concentration | 1 g/L[5] |
| K₂HPO₄ Concentration | 2.5 g/L[5] |
Extraction of this compound from Culture Broth
Once optimal growth and production have been achieved, the next step is to extract the crude this compound from the culture broth.
Protocol 3.1: Solvent-Based Extraction of this compound
-
Harvesting: After the optimal incubation period, harvest the culture broth and separate the mycelia from the supernatant by centrifugation at 5,000 rpm for 10 minutes.[5]
-
Solvent Extraction: Transfer the cell-free supernatant to a separatory funnel. Perform a liquid-liquid extraction using an equal volume of ethyl acetate (1:1, v/v).[5][6]
-
Vigorous Mixing: Shake the mixture vigorously for 20 minutes to ensure efficient transfer of this compound into the organic phase.[5]
-
Phase Separation: Allow the phases to separate. The ethyl acetate phase, which contains the antibiotic, will typically be the upper layer. Carefully collect the ethyl acetate layer.[5]
-
Repeated Extraction: Repeat the extraction process with the aqueous phase two more times using fresh ethyl acetate to maximize the recovery of the compound.[5]
-
Concentration: Pool the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator at a temperature of 40°C.[5] The resulting residue is the crude extract containing this compound.
Purification of this compound
The crude extract contains a mixture of compounds. Therefore, chromatographic techniques are necessary to purify this compound.
Protocol 4.1: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (60-120 mesh) using a suitable solvent such as hexane.[7]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate.[7] Start with 100% hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, etc., v/v of hexane:ethyl acetate).[7]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) throughout the elution process.[7]
-
Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates (60F254) with a mobile phase of n-hexane:ethyl acetate (1:1).[6] Visualize the spots under UV light (254 nm and 365 nm).[6]
-
Pooling and Concentration: Pool the fractions that show a prominent spot corresponding to this compound and concentrate them to obtain a more purified sample.
Protocol 4.2: Preparative Thin-Layer Chromatography (Prep-TLC)
For further purification, preparative TLC can be employed.[1]
-
Plate Preparation: Use large silica gel plates for preparative chromatography.
-
Sample Application: Apply the concentrated, partially purified sample from the column chromatography as a continuous band across the origin of the preparative TLC plate.
-
Development: Develop the plate in a chamber saturated with an appropriate solvent system (e.g., a specific ratio of hexane:ethyl acetate determined from analytical TLC).
-
Visualization and Isolation: After development, visualize the bands under UV light. Carefully scrape the silica gel corresponding to the this compound band.
-
Elution from Silica: Elute the this compound from the collected silica gel using a polar solvent like methanol or ethyl acetate.
-
Final Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain purified this compound.
Purity Assessment
The purity of the final this compound sample should be assessed using analytical techniques.
Protocol 5.1: Purity Analysis by HPLC
-
Method: High-Performance Liquid Chromatography (HPLC) is a gold standard for assessing the purity of pharmaceutical compounds.[8]
-
Column and Mobile Phase: Utilize a suitable column (e.g., C18) and an optimized mobile phase to achieve good separation.
-
Detection: Use a UV detector set at the appropriate wavelength for this compound.
-
Quantification: The purity can be determined by the relative peak area of this compound in the chromatogram.
Other analytical methods that can be used for structural confirmation and purity assessment include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Experimental Workflows and Diagrams
Diagram 1: Overall Workflow for this compound Extraction and Purification
Caption: Workflow for this compound production and purification.
Diagram 2: Logical Flow of the Purification Process
References
- 1. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure of this compound, an enantiomer of the antibiotic kalafungin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of nanaomycin. II. Purification and properties of this compound reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Streptomyces sp. from desert soil as a biofactory for antioxidants with radical scavenging and iron chelating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nanaomycin D to Nanaomycin A Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of Nanaomycin D to Nanaomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of converting this compound to Nanaomycin A?
A1: The conversion of this compound to Nanaomycin A is a two-step process. First, this compound is reduced to a hydroquinone intermediate. This initial reduction can be achieved enzymatically using this compound reductase in the presence of NADH or chemically using reducing agents like sodium borohydride (NaBH4) or zinc powder. Following this, the hydroquinone intermediate non-enzymatically undergoes an intramolecular electron transfer to form Nanaomycin A.[1]
Q2: Why are anaerobic conditions critical for the enzymatic conversion?
A2: Anaerobic conditions are crucial because oxygen acts as a final electron acceptor.[1] In the presence of oxygen, the NADH cofactor is consumed, but the formation of Nanaomycin A is markedly reduced.[1][2] This is because under aerobic conditions, the electrons are transferred to oxygen instead of reducing this compound to the necessary hydroquinone intermediate.
Q3: What is the role of this compound reductase?
A3: this compound reductase is an NADH dehydrogenase that catalyzes the reduction of this compound to its hydroquinone derivative.[1] It facilitates the transfer of electrons from NADH to this compound, a critical first step in the conversion to Nanaomycin A.[1]
Q4: Can the conversion proceed without the enzyme?
A4: Yes, the initial reduction of this compound to the hydroquinone intermediate can be achieved chemically.[1] Reagents such as NaBH4 or Zn powder can be used to facilitate this reduction.[1] The subsequent conversion of the hydroquinone to Nanaomycin A is a non-enzymatic intramolecular reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of Nanaomycin A | Presence of oxygen in the enzymatic reaction. | Ensure strict anaerobic conditions. Purge all solutions and the reaction vessel with an inert gas (e.g., nitrogen or argon) before initiating the reaction. Use sealed reaction vessels. |
| Inactive or insufficient this compound reductase. | Verify the activity of your enzyme stock. Increase the enzyme concentration in the reaction mixture. Ensure proper storage conditions for the enzyme. | |
| Depletion or insufficient concentration of NADH. | Use a fresh stock of NADH. Increase the molar ratio of NADH to this compound. Consider an NADH regeneration system for prolonged reactions. | |
| Incorrect pH or temperature of the reaction buffer. | Optimize the reaction buffer pH and temperature. While specific optimal conditions for this compound reductase are not detailed in the provided search results, most enzymatic reactions have a narrow optimal range. | |
| NADH is consumed, but little Nanaomycin A is formed | The reaction is being performed under aerobic conditions. | As mentioned above, the presence of oxygen will lead to NADH consumption without efficient Nanaomycin A formation.[1] Switch to strictly anaerobic conditions. |
| The enzyme is acting as a general NADH dehydrogenase with other substrates. | Ensure the purity of your this compound substrate. Remove any other potential quinones or electron acceptors from the reaction mixture.[1] | |
| Inconsistent results between batches | Variability in the quality of reagents (this compound, NADH, enzyme). | Use high-purity reagents from a reliable supplier. Quantify the concentration of your starting materials accurately before each experiment. |
| Inconsistent anaerobic conditions. | Standardize your protocol for achieving and maintaining anaerobic conditions. Use an oxygen sensor to monitor the reaction environment if necessary. |
Experimental Protocols
Enzymatic Conversion of this compound to Nanaomycin A
Objective: To convert this compound to Nanaomycin A using this compound reductase under anaerobic conditions.
Materials:
-
This compound
-
This compound reductase
-
NADH
-
Anaerobic buffer (e.g., phosphate buffer, pH 7.0, deoxygenated)
-
Inert gas (Nitrogen or Argon)
-
Sealed reaction vessel
Procedure:
-
Prepare a solution of this compound in the deoxygenated anaerobic buffer.
-
Prepare a solution of NADH in the deoxygenated anaerobic buffer.
-
In a sealed reaction vessel, add the this compound solution and the NADH solution.
-
Purge the headspace of the reaction vessel with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Initiate the reaction by adding the this compound reductase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically determined empirically, e.g., 25-37°C) for a set period.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method such as HPLC or UV-Vis spectroscopy to detect the formation of Nanaomycin A.
-
Once the reaction is complete, quench the reaction and proceed with the purification of Nanaomycin A.
Chemical Conversion of this compound to Nanaomycin A
Objective: To convert this compound to Nanaomycin A via a chemical reduction.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride (NaBH4) or Zinc powder)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent in a reaction flask.
-
Purge the flask with an inert gas to create an inert atmosphere.
-
Slowly add the reducing agent (e.g., NaBH4) to the solution while stirring. The amount of reducing agent should be in molar excess.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction is typically quenched by the careful addition of a proton source (e.g., acetic acid or water).
-
The mixture is then worked up to remove the reducing agent and byproducts.
-
The resulting solution containing the hydroquinone intermediate is then allowed to stand, or gently heated, to facilitate the non-enzymatic conversion to Nanaomycin A.
-
Purify Nanaomycin A from the reaction mixture using standard chromatographic techniques.
Visualizations
References
Nanaomycin D Stability in Solution: A Technical Support Guide
Disclaimer: Specific stability data for Nanaomycin D in solution is limited in publicly available literature. Therefore, this guide provides recommendations based on the known stability of the closely related compound, Nanaomycin A, and general principles for handling quinone-based antibiotics. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemical class of this compound (a quinone antibiotic), the primary factors influencing its stability in solution are expected to be:
-
pH: The pH of the solvent can significantly impact the rate of degradation. Many quinone compounds are susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Higher temperatures typically accelerate the degradation of small molecules.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of quinone structures.
-
Oxidation: The quinone moiety can be susceptible to oxidation, leading to the formation of degradation products. The presence of oxidizing agents or dissolved oxygen can facilitate this process.
Q2: What are the recommended storage conditions for this compound solutions?
A2: While specific data for this compound is unavailable, based on the recommendations for Nanaomycin A, the following storage conditions are advised to maximize stability:
-
Short-term storage (up to 1 month): Aliquots of stock solutions can be stored at -20°C.[1][2]
-
Long-term storage (up to 6 months): For extended storage, it is recommended to keep stock solutions at -80°C.[1][2]
-
Working solutions: It is best practice to prepare fresh working solutions from frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is expected to have similar solubility to Nanaomycin A. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating stock solutions of Nanaomycins.[3][4] For aqueous buffers, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation of this compound may not be visually apparent. The most reliable method to assess the integrity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound working solution. | Prepare fresh working solutions for each experiment. Avoid storing diluted solutions for extended periods, even at 4°C. |
| Loss of biological activity | This compound has degraded in the stock solution. | Verify the integrity of the stock solution using HPLC. If degradation is confirmed, prepare a fresh stock from solid material. Ensure proper long-term storage at -80°C. |
| Precipitate forms in aqueous buffer | Poor solubility of this compound at the working concentration. | Increase the percentage of co-solvent (e.g., DMSO) if permissible in your assay. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. Sonication may aid in dissolution.[3] |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, this table summarizes the general stability recommendations for the closely related Nanaomycin A.
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage (Solid) | -20°C | Stable for up to 3 years. | [1][3] |
| Storage (in DMSO) | -80°C | Stable for up to 6 months. | [1] |
| Storage (in DMSO) | -20°C | Stable for up to 1 month. | [1] |
| Solubility | DMSO | ≥15.1 mg/mL | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent or buffer.
Objective: To determine the degradation of this compound over time under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile, Methanol)
-
Aqueous buffer of choice
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the buffer or solvent of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Aliquot the solution into multiple autosampler vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately inject one of the freshly prepared samples into the HPLC system to obtain the initial concentration (peak area) of this compound.
-
-
Storage:
-
Store the remaining vials under the desired conditions to be tested (e.g., room temperature, 4°C, 37°C, protected from light, or exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL
Visualizations
Proposed Signaling Pathway for this compound
Since Nanaomycin A is a known selective inhibitor of DNA Methyltransferase 3B (DNMT3B), it is plausible that this compound may have a similar mechanism of action.[1][5][6] Inhibition of DNMT3B leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, which can reactivate their transcription and expression, ultimately leading to anti-proliferative effects.[6][7]
Caption: Proposed mechanism of action of this compound via inhibition of DNMT3B.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Nanaomycin A | DNA Methyltransferase | Dehydrogenase | TargetMol [targetmol.com]
- 4. raybiotech.com [raybiotech.com]
- 5. apexbt.com [apexbt.com]
- 6. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting Nanaomycin D purification by chromatography
Welcome to the technical support center for the chromatographic purification of Nanaomycin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from a fermentation broth before chromatographic purification?
A1: Before proceeding to chromatography, this compound must be extracted from the fermentation broth. A common method involves solvent extraction. After fermentation of a this compound-producing strain, such as Streptomyces rosa subsp. notoensis, the broth is typically acidified and then extracted with a water-immiscible organic solvent like ethyl acetate. The organic phases are then combined and concentrated under vacuum to yield a crude extract containing this compound and other metabolites.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Both normal-phase and reverse-phase chromatography are effective for purifying this compound.
-
Normal-Phase Chromatography: Silica gel is a common stationary phase for the initial cleanup of the crude extract.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for final purification to achieve high purity. A C18 column is a standard choice for this purpose.
Q3: What are some common impurities I might encounter during this compound purification?
A3: The most common impurity is Nanaomycin A , which is a biosynthetic precursor to this compound and can also be formed from it. Other nanaomycin-type compounds produced by the Streptomyces strain may also be present. Additionally, degradation products can form if the sample is not handled properly.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: this compound, like many quinone-containing compounds, can be sensitive to light, pH, and temperature. It is recommended to store pure this compound as a solid at -20°C in the dark. For solutions, it is advisable to use a non-reactive solvent like DMSO and store at -20°C or -80°C for long-term stability. Avoid prolonged exposure to acidic or basic conditions, as this can lead to degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic purification of this compound.
Issue 1: Poor Separation of this compound from Impurities (e.g., Nanaomycin A)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and selectivity. |
| Incorrect Column Chemistry | If using a standard C18 column, consider trying a different reverse-phase column with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column. |
| Gradient is Too Steep | A steep gradient may not provide sufficient resolution. Try a shallower gradient, especially around the elution time of this compound and its closely related impurities. |
Issue 2: Peak Tailing in HPLC Chromatograms
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silica | For basic compounds, residual silanol groups on the silica-based column can cause tailing. Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanols and reduce these interactions. Alternatively, use an end-capped column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Low Buffer Concentration | If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH on the column. |
| Mismatched Injection Solvent | The injection solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. |
Issue 3: Low Recovery of this compound After Purification
Possible Causes and Solutions:
| Possible Cause | Solution |
| Irreversible Adsorption to the Column | This compound may strongly adsorb to the stationary phase. Ensure the mobile phase has sufficient elution strength. For reverse-phase, this means a high enough percentage of organic solvent. |
| Degradation During Purification | Quinone compounds can be unstable. Protect the sample from light and avoid extreme pH conditions in your mobile phase. Work at lower temperatures if possible. |
| Precipitation on the Column | If the solubility of this compound is low in the mobile phase, it may precipitate. Ensure your sample is fully dissolved in the injection solvent and that the mobile phase composition does not cause precipitation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
After fermentation, adjust the pH of the whole broth to 4.0 with an appropriate acid (e.g., HCl).
-
Extract the acidified broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: General Preparative HPLC Method for this compound Purification
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection: Dissolve the crude or partially purified extract in a minimal amount of DMSO or the initial mobile phase composition.
Note: This is a general starting protocol and may require optimization for your specific sample and system.
Visual Guides
Troubleshooting Logic for Poor Peak Resolution
Figure 1. Troubleshooting workflow for addressing poor peak resolution during this compound purification.
General Purification Workflow for this compound
Figure 2. A general experimental workflow for the purification of this compound from fermentation broth.
Technical Support Center: Overcoming Low Yield in Nanaomycin D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield during Nanaomycin D extraction protocols.
Troubleshooting Guide
This guide addresses specific issues that can lead to reduced yields of this compound during the extraction process, from initial fermentation to final purification.
Question: My this compound yield is significantly lower than expected. What are the potential causes related to the fermentation process?
Answer: Low yield often originates from suboptimal conditions during the fermentation of Streptomyces rosa var. notoensis. Several factors in the culturing stage can drastically affect the production of secondary metabolites like this compound.[1]
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Suboptimal Growth Conditions: The optimal conditions for growth and secondary metabolite production can vary between Streptomyces species.[2][3] For many Streptomyces species, optimal antibiotic production occurs at a pH of around 7.5 and a temperature of 30-32°C.[2][4] The incubation period is also critical, with maximum production often observed after a specific number of days, after which the yield may decline.[5]
-
Inappropriate Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.[4][6] For instance, glucose is a commonly used carbon source, while peptone or a combination of beef extract and yeast extract can serve as effective nitrogen sources.[4][6]
-
Insufficient Aeration: As aerobic bacteria, Streptomyces require adequate oxygen for growth and metabolite synthesis.[5] Poor aeration in shake flask cultures can be a limiting factor.
-
Genetic Instability of the Strain: High-producing strains can sometimes lose their ability to synthesize the target compound over successive generations. It is advisable to use a fresh culture from a cryopreserved stock.
Question: I have optimized the fermentation, but the yield from the extraction of the fermentation broth is still low. What should I investigate in my extraction protocol?
Answer: A low yield from the extraction process itself can be due to a number of factors, from the choice of solvent to the physical handling of the sample.
-
Inefficient Cell Lysis: If this compound is retained within the mycelia, incomplete cell lysis will result in a significant loss of product.[7][8] Ensure that your chosen method for separating the mycelia from the broth, such as centrifugation, is efficient and that the subsequent extraction from the mycelia is thorough.[9]
-
Inappropriate Solvent Choice: The selection of an appropriate extraction solvent is critical and depends on the polarity of the target compound.[10][11] Ethyl acetate is a commonly used solvent for extracting secondary metabolites from Streptomyces culture filtrates.[2] The solvent should be added in an appropriate ratio to the filtrate (e.g., 1:1 v/v) and shaken vigorously to ensure thorough mixing.[2]
-
Degradation of this compound: this compound, as a naphthoquinone, may be sensitive to factors such as pH, temperature, and light.[12] Prolonged exposure to high temperatures during solvent evaporation can degrade heat-sensitive compounds.[10][12] Additionally, the biosynthetic pathway of nanaomycins involves enzymatic conversions, such as the reduction of this compound to Nanaomycin A.[13][14] The presence of active enzymes in the crude extract could potentially convert this compound to other analogues.
-
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic and aqueous phases can lead to a loss of product.[15] Ensure that the centrifugation steps are adequate to achieve a clear separation.[9]
-
Suboptimal pH of the Extraction Buffer: The pH of the aqueous phase can influence the partitioning of the target compound into the organic solvent. The optimal pH for extraction should be determined empirically.
Question: How can I improve the purity of my this compound extract?
Answer: Achieving high purity often requires multiple chromatographic steps after the initial extraction.
-
Chromatographic Techniques: A common approach for the purification of natural products is to use a combination of chromatographic methods.[10] This can include column chromatography with stationary phases like DEAE-cellulose, Sephadex G-100, and hydroxyapatite.[13] High-Performance Liquid Chromatography (HPLC) is often used in the later stages for final purification and analysis.[11]
-
De-replication: Before extensive purification, it can be beneficial to perform a preliminary analysis (e.g., by TLC or LC-MS) to check for the presence of known compounds. This process, known as de-replication, can save significant time and resources.[10]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the culture medium for this compound production?
A1: Based on studies of other Streptomyces species, a good starting point for a culture medium would be one containing glucose as the carbon source and a combination of peptone, yeast extract, or beef extract as the nitrogen source.[4][6] The mineral composition, such as the concentration of phosphates (e.g., K2HPO4) and sulfates (e.g., MgSO4·7H2O), should also be considered, as these can influence secondary metabolite production.[2][6]
Q2: Which solvent is recommended for the initial extraction of this compound from the fermentation broth?
A2: Ethyl acetate is a widely used and effective solvent for extracting a broad range of secondary metabolites, including antibiotics, from Streptomyces fermentations.[2]
Q3: My purified product appears to be a mixture of different nanaomycins. Why might this be?
A3: Streptomyces rosa var. notoensis produces a series of nanaomycin analogues (A, B, D, E, etc.).[13] this compound is a precursor to Nanaomycin A in the biosynthetic pathway.[13][14] It is possible that your fermentation and extraction conditions allow for the enzymatic or chemical conversion of this compound to other forms. The purification process will then need to be robust enough to separate these closely related compounds.
Q4: Can I use modern extraction techniques for this compound?
A4: While traditional methods like solvent extraction are common, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) could potentially improve extraction efficiency and reduce extraction time and solvent consumption.[12] However, these methods would need to be optimized to avoid degradation of the heat-sensitive this compound.[12]
Quantitative Data Summary
The following table summarizes optimal culture conditions for secondary metabolite production in various Streptomyces species, which can serve as a guide for optimizing this compound production.
| Parameter | Streptomyces sp. RUPA-08PR[5] | Streptomyces rochei (MTCC 10109)[4] | Streptomyces sp. (PS1 and PS28)[2] | Streptomyces natalensis[6] |
| Optimal pH | 8.0 | 7.5 | 7.5 | Not Specified |
| Optimal Temperature | 39°C | 32°C | 30°C | Not Specified |
| Incubation Period | 10 days | 120 hours | 7 days | Not Specified |
| Carbon Source | Glucose | Glycerol (2%) | Soyabean (2.5 g/L) | Glucose (20 g/L) |
| Nitrogen Source | Yeast Extract | Peptone (1%) | Not Specified | Beef Extract (8 g/L) + Yeast Extract (2 g/L) |
| Key Minerals | K2HPO4, NaCl (1%) | NaCl (1%) | MgSO4·7H2O (1 g/L), K2HPO4 (2.5 g/L) | KH2PO4 (0.05 g/L) |
Experimental Protocols
Protocol 1: General Method for Extraction of Secondary Metabolites from Streptomyces Fermentation Broth
This protocol provides a general methodology for the extraction of secondary metabolites from a liquid culture of Streptomyces. This should be optimized for this compound extraction.
-
Fermentation: Culture Streptomyces rosa var. notoensis in a suitable production medium with optimized parameters for pH, temperature, and aeration for the desired incubation period.[2][4][5]
-
Separation of Mycelia and Supernatant: After the incubation period, separate the culture broth into mycelia and supernatant by centrifugation (e.g., 5000 rpm for 10 minutes).[2]
-
Extraction from Supernatant:
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 20 minutes to partition the secondary metabolites into the organic phase.[2]
-
Allow the phases to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[2]
-
-
Extraction from Mycelia (Optional but Recommended):
-
The mycelial pellet can be extracted with a solvent mixture like ethanol-acetone (1:4) to recover any intracellular product.[9]
-
Separate the cell debris by centrifugation and combine the solvent with the ethyl acetate extracts from the supernatant.
-
-
Concentration:
-
Combine all the ethyl acetate fractions.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[2]
-
-
Purification:
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction.
References
- 1. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. scispace.com [scispace.com]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the cultivation medium for natamycin production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - LT [thermofisher.com]
- 8. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 9. e3journals.org [e3journals.org]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of nanaomycin. II. Purification and properties of this compound reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
Technical Support Center: Inhibition of Nanaomycin D Reductase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the inhibition of Nanaomycin D reductase.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound reductase?
A1: this compound reductase is a flavoprotein that catalyzes the conversion of this compound to Nanaomycin A. This reaction is a key step in the biosynthesis of Nanaomycin antibiotics in Streptomyces rosa var. notoensis.[1][2] The enzyme utilizes NADH as a cofactor for this reductive transformation, which must be conducted under anaerobic conditions.[1][2]
Q2: What are the known substrates and kinetic parameters of this compound reductase?
A2: The primary substrate for this enzyme is this compound. It also requires NADH as a cofactor. The enzyme can also reduce other benzoisochromane-quinone antibiotics like kalafungin, griseucin A, and frenolicin B.[2] However, it does not act on granaticin or 4-alpha,10-alpha-epoxythis compound.[2] The known kinetic parameters are summarized in the table below.
Q3: Are there any known specific inhibitors for this compound reductase?
A3: Currently, there is limited publicly available information on specific inhibitors of this compound reductase. However, based on its function as an NADH-dependent quinone reductase, potential inhibitors could include compounds that compete with this compound or NADH for binding to the enzyme, or non-competitive inhibitors that bind to other sites on the enzyme. The enzyme is inhibited by 1 mM Cu2+ ions and by NADH at concentrations exceeding 50 microM.[2]
Q4: What is the proposed reaction mechanism for this compound reductase?
A4: The conversion of this compound to Nanaomycin A is not a direct reduction of the lactone ring.[1] Instead, this compound reductase, acting as an NADH dehydrogenase, reduces the quinone moiety of this compound to a hydroquinone intermediate.[1] This is followed by a non-enzymatic intramolecular electron transfer that leads to the formation of Nanaomycin A.[1]
Quantitative Data Summary
This table summarizes the key quantitative data for this compound reductase.
| Parameter | Value | Reference |
| Enzyme Type | Flavoprotein (contains FAD) | [2] |
| Molecular Weight | 68,000 Daltons | [2] |
| Optimal pH | 5.0 | [2] |
| Optimal Temperature | 37°C | [2] |
| Km for this compound | 250 µM | [2] |
| Km for NADH | 62 µM | [2] |
| Known Inhibitors | 1 mM Cu2+, NADH > 50 µM | [2] |
Experimental Protocols
Protocol: this compound Reductase Inhibition Assay
This protocol describes a generalized method for screening and characterizing inhibitors of this compound reductase by monitoring the consumption of NADH spectrophotometrically.
Materials:
-
Purified this compound reductase
-
This compound
-
NADH
-
Test inhibitor compounds
-
Anaerobic assay buffer (e.g., 50 mM potassium phosphate buffer, pH 5.0)
-
Anaerobic cuvettes or microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Anaerobic chamber or system for creating an oxygen-free environment
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of NADH in the anaerobic assay buffer.
-
Prepare stock solutions of test inhibitor compounds in a suitable solvent.
-
Prepare the anaerobic assay buffer and sparge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Assay Setup (Anaerobic Conditions):
-
Perform all subsequent steps in an anaerobic chamber.
-
To each well of a microplate or a cuvette, add the anaerobic assay buffer.
-
Add the desired concentration of the test inhibitor or vehicle control.
-
Add this compound to a final concentration equal to its Km value (approximately 250 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a pre-determined amount of this compound reductase.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
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Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High background NADH degradation (decrease in absorbance at 340 nm in the absence of enzyme).
-
Question: Why is the absorbance at 340 nm decreasing even before I add the enzyme?
-
Answer: This can be due to several factors:
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Spontaneous NADH Decomposition: NADH is unstable, especially in acidic conditions (the optimal pH for this enzyme is 5.0) and at elevated temperatures. Always prepare NADH solutions fresh.
-
Contaminating Dehydrogenases: The sample or other reagents may be contaminated with other dehydrogenase enzymes that can oxidize NADH.
-
Photodegradation: Exposure of NADH to UV light can cause its degradation.
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Issue 2: No or very low enzyme activity observed.
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Question: I've added all the components, but I don't see a significant decrease in absorbance at 340 nm. What could be the problem?
-
Answer: This could be due to:
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Presence of Oxygen: this compound reductase is inhibited by oxygen. Ensure that your anaerobic conditions are strictly maintained throughout the experiment. Under aerobic conditions, NADH is consumed without the formation of Nanaomycin A.[1]
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Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. Flavoproteins can be sensitive to temperature and freeze-thaw cycles.
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Sub-optimal pH or Temperature: Verify that the pH of your assay buffer is 5.0 and the temperature is maintained at 37°C.[2]
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Inhibitory Concentrations of NADH: High concentrations of NADH (>50 µM) can inhibit the enzyme.[2]
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Issue 3: Inconsistent or non-reproducible results.
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Question: My results are varying significantly between experiments. How can I improve reproducibility?
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Answer: Inconsistent results often stem from:
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Variable Anaerobic Conditions: Ensure a consistent and robust method for creating an anaerobic environment for every experiment.
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Pipetting Errors: Be meticulous with pipetting, especially for the enzyme and inhibitor solutions, as small variations can lead to large differences in activity.
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Inconsistent Incubation Times: Ensure all pre-incubation and reaction times are kept constant across all samples and experiments.
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Reagent Stability: As mentioned, NADH is unstable. Prepare it fresh for each experiment. Also, ensure the stability of your inhibitor compounds in the assay buffer.
-
Visualizations
Caption: Enzymatic conversion of this compound to Nanaomycin A.
Caption: Workflow for a this compound reductase inhibition assay.
Caption: Common issues in this compound reductase assays.
References
Technical Support Center: Optimizing Anaerobic Conditions for Nanaomycin A Production
Welcome to the technical support center for optimizing anaerobic conditions for Nanaomycin A production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the anaerobic fermentation of Streptomyces species for Nanaomycin A production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Nanaomycin A Production | 1. Inadequate Anaerobic Conditions: The final conversion of Nanaomycin D to Nanaomycin A is catalyzed by the NADH-dependent this compound reductase, which is inhibited by oxygen. Aerobic conditions lead to the consumption of NADH, markedly reducing Nanaomycin A formation.[1] | 1a. Verify and Optimize Dissolved Oxygen (DO) Levels: Implement a biphasic control strategy. Maintain a higher DO level (e.g., 50-100% saturation) during the initial growth phase to maximize biomass accumulation. Subsequently, reduce the DO to near-anaerobic or microaerobic levels (e.g., below 5% saturation) during the production phase to favor the conversion of this compound to Nanaomycin A.[1][2] 1b. Monitor and Control Redox Potential: Aim for a negative redox potential during the production phase. The redox potential of the culture medium can be reduced by adding reducing agents.[3][4] 1c. Ensure Proper Fermenter Setup: For lab-scale setups, use baffled flasks with cotton plugs to allow for minimal gas exchange or utilize a bioreactor with precise DO and redox potential control.[2][5] For stricter anaerobic conditions, employ anaerobic jars or chambers.[3] |
| 2. Suboptimal Nutrient Composition: The composition of the fermentation medium significantly impacts secondary metabolite production. | 2a. Carbon and Nitrogen Sources: Optimize the carbon and nitrogen sources in your medium. Glucose and soybean meal are often effective for Streptomyces fermentations.[6] 2b. Phosphate Levels: High phosphate concentrations can inhibit the production of some antibiotics. Evaluate and optimize phosphate levels in your medium. | |
| 3. Incorrect pH or Temperature: These are critical parameters for both microbial growth and enzyme activity. | 3a. pH Control: Maintain the pH of the culture within the optimal range for your Streptomyces strain, typically around neutral (pH 7.0).[7] 3b. Temperature Control: The optimal temperature for antibiotic production may differ from the optimal growth temperature. For many Streptomyces species, a temperature of around 30°C is a good starting point.[6] | |
| Contamination of Anaerobic Culture | 1. Inadequate Sterilization: Contamination is a major issue in slow-growing Streptomyces cultures.[2] | 1a. Autoclave Validation: Ensure your autoclave is functioning correctly and that all media and equipment are sterilized for an adequate duration (e.g., 121°C for at least 45 minutes for liquid media).[2] 1b. Aseptic Technique: Maintain strict aseptic techniques during all manipulations, including media preparation, inoculation, and sampling.[1][2][8] |
| 2. Contaminated Inoculum: The initial culture may be the source of contamination. | 2a. Pure Culture Verification: Before starting a fermentation, ensure you have a pure culture of your Streptomyces strain by streaking on a suitable agar medium.[1] | |
| 3. Airborne Contaminants: Exposure to non-sterile air during setup or sampling. | 3a. Use of Laminar Flow Hood: Perform all aseptic manipulations in a laminar flow hood.[1] 3b. Secure Flask Closures: Use sterile cotton plugs or other appropriate closures that allow for minimal gas exchange while preventing the entry of contaminants.[2] | |
| Poor Mycelial Growth | 1. Insufficient Initial Aeration: While anaerobic conditions are needed for production, initial aerobic growth is essential for biomass accumulation. | 1a. Biphasic Aeration Strategy: As mentioned for production, ensure adequate aeration during the initial growth phase before switching to anaerobic or microaerobic conditions. |
| 2. Inappropriate Medium Composition: The growth medium may be lacking essential nutrients. | 2a. Rich Growth Medium: Use a rich medium such as Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) for initial seed cultures to promote robust growth.[2] | |
| 3. Incorrect Agitation Speed: Shear stress from high agitation can damage mycelia. | 3a. Optimize Agitation: Determine the optimal agitation speed that ensures sufficient mixing and oxygen transfer without causing excessive shear stress. This will be specific to your fermenter geometry.[9] |
Frequently Asked Questions (FAQs)
Q1: Why are anaerobic conditions so critical for Nanaomycin A production?
A1: The final and crucial step in the biosynthesis of Nanaomycin A is the conversion of its precursor, this compound. This conversion is catalyzed by the enzyme this compound reductase, which requires NADH as a cofactor. This reaction occurs efficiently under anaerobic conditions. In the presence of oxygen (aerobic conditions), NADH is rapidly consumed in the respiratory chain, with oxygen acting as the final electron acceptor. This depletion of the NADH pool significantly reduces the formation of Nanaomycin A.[1]
Q2: What is the ideal Dissolved Oxygen (DO) percentage for maximizing Nanaomycin A yield?
A2: While specific quantitative data for Nanaomycin A is limited, studies on other Streptomyces antibiotics suggest a biphasic approach is often optimal. This involves an initial phase with higher DO levels (e.g., 50-100% air saturation) to support robust mycelial growth, followed by a production phase with low DO levels (e.g., below 5% saturation) or fully anaerobic conditions to favor the biosynthesis of the final product.[1][2] It is recommended to experimentally determine the optimal DO profile for your specific strain and fermentation setup.
Q3: How can I set up a simple lab-scale anaerobic fermentation?
A3: For a basic lab-scale setup, you can use baffled Erlenmeyer flasks filled with your sterile medium and sealed with dense, sterile cotton plugs. To create anaerobic conditions, you can sparge the medium with an inert gas like nitrogen or argon before inoculation.[10] For more stringent control, you can use an anaerobic jar or a sealed bioreactor equipped with a DO probe and a system for sparging with inert gas to maintain a low oxygen environment.[3][11]
Q4: My culture is not producing Nanaomycin A, but the mycelial growth is good. What should I check first?
A4: If you have good biomass but poor product formation, the most likely culprit is the presence of oxygen during the production phase. Verify that your system is truly anaerobic or microaerobic. Check for leaks in your fermenter, ensure your gas mixture is correct, and consider measuring the redox potential of your culture medium. A negative redox potential is indicative of anaerobic conditions.[4][12][13][14] Also, confirm that the pH and temperature are at the optimal levels for the production phase, as these can differ from the optimal growth conditions.
Q5: I'm experiencing frequent contamination in my anaerobic cultures. What are the most common sources and how can I prevent them?
A5: Contamination is a significant challenge in Streptomyces fermentations due to their relatively slow growth rate.[2] Common sources include:
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Inadequate sterilization: Ensure all media, glassware, and equipment are properly autoclaved.
-
Contaminated inoculum: Always start with a pure culture.
-
Poor aseptic technique: Perform all manipulations in a laminar flow hood and use sterile techniques.
-
Airborne contaminants: Ensure flask closures are secure and prevent the entry of airborne microbes.
-
Contaminated reagents: Use sterile water, media components, and other solutions.[1][2][8][15][16]
Experimental Protocols
Protocol 1: Two-Stage Dissolved Oxygen Control for Nanaomycin A Production in a Lab-Scale Bioreactor
This protocol outlines a general procedure for a biphasic fermentation strategy to enhance Nanaomycin A production.
1. Inoculum Preparation: a. Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a pure culture of Streptomyces sp. b. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.[2]
2. Bioreactor Preparation and Sterilization: a. Prepare the production medium in the bioreactor vessel. A suitable medium could be based on glucose and soybean meal. b. Calibrate the pH and DO probes before sterilization. c. Sterilize the bioreactor with the medium in place according to the manufacturer's instructions.
3. Fermentation - Growth Phase: a. Inoculate the sterile production medium with the seed culture (typically 5-10% v/v). b. Set the temperature to 28-30°C and the pH to be maintained around 7.0. c. Maintain a high dissolved oxygen level (e.g., 50-100% air saturation) by adjusting the agitation speed and airflow rate. This phase typically lasts for 24-48 hours.
4. Fermentation - Production Phase: a. After sufficient biomass has accumulated, switch to low oxygen conditions. b. Reduce the airflow rate and/or sparge the culture with a mixture of air and an inert gas (e.g., nitrogen) to achieve a low DO setpoint (e.g., <5% air saturation). c. Maintain the temperature and pH at their optimal levels for production. d. Continue the fermentation for an additional 72-120 hours.
5. Sampling and Analysis: a. Aseptically withdraw samples at regular intervals. b. Measure biomass (e.g., dry cell weight). c. Extract the secondary metabolites from the broth and/or mycelium. d. Quantify Nanaomycin A production using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Establishing Microaerobic Conditions in Shake Flasks
This protocol describes a method for creating a low-oxygen environment for screening or small-scale production.
1. Medium Preparation: a. Prepare the desired fermentation medium in baffled flasks. b. Autoclave the flasks with cotton plugs.
2. Inoculation: a. In a laminar flow hood, inoculate the sterile medium with a prepared seed culture.
3. Creating a Microaerobic Environment: a. After inoculation, briefly flush the headspace of the flask with a sterile, inert gas (e.g., nitrogen or argon) to displace most of the oxygen. b. Immediately replace the cotton plug. The limited oxygen in the headspace will be consumed by the culture during initial growth, leading to microaerobic conditions.
4. Incubation: a. Incubate the flasks at the desired temperature with gentle agitation. The agitation should be sufficient to keep the mycelia suspended but not so vigorous as to introduce significant oxygen from the headspace.
5. Monitoring: a. Monitor the culture for growth and product formation over time.
Signaling Pathways and Experimental Workflows
Oxygen-Dependent Regulation of Secondary Metabolism in Streptomyces
The production of secondary metabolites, including Nanaomycin A, in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to environmental cues, including oxygen availability. While the complete pathway for Nanaomycin A is not fully elucidated, a general model involves global and pathway-specific regulators. Oxygen-responsive regulators, such as members of the AdpA family, can influence the expression of biosynthetic gene clusters.[17][18][19] Under low oxygen conditions, changes in the cellular redox state (e.g., an increase in the NADH/NAD+ ratio) can favor the activity of reductases essential for the final steps of biosynthesis, as is the case with Nanaomycin A.
Caption: Oxygen-dependent regulation of Nanaomycin A biosynthesis.
Experimental Workflow for Optimizing Anaerobic Conditions
This workflow provides a logical sequence of experiments to determine the optimal anaerobic conditions for Nanaomycin A production.
Caption: Workflow for optimizing anaerobic Nanaomycin A production.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Maintain Redox Homeostasis in Yeast Cells with Impaired Fermentation-Dependent NADPH Generation [mdpi.com]
- 5. Robust, small-scale cultivation platform for Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]
- 7. Statistical optimization of a multivariate fermentation process for enhancing antibiotic activity of Streptomyces sp. CS392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing the effect of using axial impellers in large-scale bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Monitoring and Control of Redox Potential in Wine Fermentation across Scales [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Common contamination and solutions in cell cultures_Cell Culture Technology Column_Technical FAQs_Information Center_Leading Biology Inc. [leadingbiology.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
issues with solubility of Nanaomycin D in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nanaomycin D, focusing on issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinone antibiotic. It is a precursor to Nanaomycin A, which is known to be a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] Inhibition of DNMT3B leads to the demethylation of promoter regions of tumor suppressor genes that were silenced by hypermethylation, a common occurrence in cancer cells. This can lead to the re-expression of these tumor suppressor genes, such as RASSF1A, and subsequent anti-tumor effects.[1][3]
Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended procedure?
This compound has low solubility in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q3: What is the predicted water solubility of this compound?
The predicted water solubility of this compound is approximately 1.94 mg/mL. However, experimental validation is recommended as this is a computed value.
Q4: Can I dissolve this compound directly in water?
Directly dissolving this compound in water is not recommended due to its hydrophobic nature, which will likely result in poor solubility and inaccurate concentrations for your experiments.
Q5: How are this compound and Nanaomycin A related?
This compound is a biosynthetic precursor to Nanaomycin A. The conversion is catalyzed by the enzyme this compound reductase in the presence of NADH.[4] This enzymatic reaction converts this compound to a hydroquinone intermediate, which then non-enzymatically forms Nanaomycin A.[4]
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | The concentration of this compound in the final aqueous solution is above its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in your aqueous medium. Be mindful of the DMSO tolerance of your specific cell line (typically ≤ 0.5%).- Decrease the final concentration of this compound in your experiment.- Prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous medium, ensuring the final DMSO concentration remains within the tolerated range. |
| Inconsistent experimental results. | Incomplete dissolution of this compound in the stock solution or precipitation upon dilution. Degradation of the compound. | - Ensure the this compound is fully dissolved in the organic solvent before further dilution. Gentle warming (to 37°C) or sonication can aid dissolution.- Prepare fresh dilutions from the stock solution for each experiment.- Store the stock solution properly at -20°C and protected from light. |
| Low potency or lack of expected biological activity. | The actual concentration of solubilized this compound is lower than calculated due to poor solubility. The compound may have degraded. | - Verify the complete dissolution of the stock solution.- Consider using a solubilizing agent or a different formulation approach if solubility issues persist and are suspected to be the cause of low activity. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Water (Predicted) | 1.94 mg/mL | DrugBank Online |
| Nanaomycin A | DMSO | ≥15.1 mg/mL | RayBiotech[5] |
| Nanaomycin A | Ethanol (with ultrasonic) | ≥31.07 mg/mL | APExBIO |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add a small volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming of the tube to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Final Concentration: Adjust the volume with DMSO to achieve the desired final stock solution concentration (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentrations for your experiment. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion, which minimizes the risk of precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells (generally below 0.5% v/v). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately.
Visualizations
Signaling Pathway of Nanaomycin A in Cancer Cells
Caption: Nanaomycin A inhibits DNMT3B, leading to the reactivation of tumor suppressor genes.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical workflow for determining the cytotoxic effects of this compound.
Logical Relationship of this compound to Nanaomycin A
Caption: The enzymatic conversion of this compound to Nanaomycin A.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing by-product formation during Nanaomycin D synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Nanaomycin D.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, leading to the formation of unwanted by-products and reduced yields.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Sub-optimal reaction conditions during key steps such as Claisen rearrangement or intramolecular Friedel-Crafts alkylation.[1] | Review and optimize reaction parameters including temperature, reaction time, and catalyst concentration. Small-scale trial reactions are recommended to determine optimal conditions. |
| Formation of Stereoisomers | Inadequate stereocontrol during the synthesis, particularly during cyclization reactions. | Employ stereoselective catalysts and chiral auxiliaries. An acid-catalyzed isomerization step using H2SO4 can be utilized to convert unwanted cis isomers to the desired trans product.[2] |
| Presence of Oxidized or Reduced Impurities | Inappropriate handling of redox-sensitive intermediates, such as the hydroquinone derivative formed during the synthesis.[3] | Conduct reactions involving redox-sensitive intermediates under an inert atmosphere (e.g., argon or nitrogen). Under aerobic conditions, the formation of Nanaomycin A from this compound is significantly reduced.[3] |
| Incomplete Conversion of Starting Materials | Insufficient reaction time or inadequate mixing. | Increase the reaction time and ensure efficient stirring to promote complete conversion. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| Difficulty in Purification | Presence of closely related by-products that are difficult to separate from this compound. | Utilize high-resolution chromatographic techniques such as preparative HPLC or flash chromatography with a carefully selected solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during this compound synthesis?
A1: The most common by-products are typically stereoisomers of this compound, particularly the cis-isomer, and oxidized or reduced derivatives of the naphthoquinone core. The formation of these by-products is highly dependent on the specific synthetic route and reaction conditions employed. For instance, an acid-catalyzed isomerization step is sometimes required to convert the cis-oxa-Pictet-Spengler product to the desired trans product.[2]
Q2: How can I control the stereochemistry during the synthesis to minimize the formation of diastereomers?
A2: Achieving high stereocontrol is critical. This can be accomplished through the use of asymmetric dihydroxylation to introduce chirality early in the synthetic sequence.[1][2] Additionally, the choice of cyclization conditions, such as in the oxa-Pictet-Spengler reaction, can influence the diastereoselectivity.[2]
Q3: What is the role of redox conditions in by-product formation?
A3: Redox conditions are crucial, especially in the later stages of the synthesis. The conversion of this compound to Nanaomycin A, for example, proceeds through a hydroquinone intermediate and is influenced by the presence of oxygen.[3] To minimize the formation of such by-products, it is recommended to perform redox-sensitive steps under anaerobic conditions.[3]
Q4: Are there any specific analytical techniques recommended for monitoring by-product formation?
A4: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for monitoring the progress of the reaction and identifying the formation of by-products. Chiral HPLC can be particularly useful for separating and quantifying stereoisomers.
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis of (-)-Nanaomycin D is provided below. This is a representative procedure and may require optimization based on specific laboratory conditions and starting materials.
Protocol: Acid-Catalyzed Isomerization for Diastereocontrol [2]
This protocol describes the epimerization of the cis-isomer to the desired trans-isomer of a key intermediate in the synthesis of this compound.
-
Dissolution: Dissolve the crude mixture containing the cis- and trans-isomers in a suitable organic solvent (e.g., dichloromethane).
-
Acid Treatment: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the desired trans-isomer is the major product.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to isolate the pure trans-isomer.
Visualizations
References
Technical Support Center: Scaling Up Nanaomycin D Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the fermentation of Nanaomycin D, an antibiotic produced by Streptomyces rosa subsp. notoensis. This resource offers detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for this compound production?
A1: The primary producer of this compound is the bacterium Streptomyces rosa subsp. notoensis.[1][2][3]
Q2: What are the major challenges when scaling up this compound fermentation?
A2: Common challenges include maintaining optimal growth conditions (pH, temperature, dissolved oxygen), managing phosphate inhibition of Nanaomycin biosynthesis, ensuring consistent inoculum quality, preventing contamination, and efficiently recovering the product during downstream processing.
Q3: How does inorganic phosphate affect this compound production?
A3: Inorganic phosphate negatively regulates this compound biosynthesis. High concentrations of phosphate in the fermentation medium can significantly reduce or completely inhibit the production of this compound. This regulation is understood to occur at the transcriptional level, mediated by a PhoR-PhoP two-component system.[4]
Q4: What is a suitable temperature range for Streptomyces rosa subsp. notoensis fermentation?
A4: For optimal growth and secondary metabolite production, a temperature of around 28°C is generally recommended for Streptomyces rosa subsp. notoensis.[1]
Q5: What is the optimal pH for this compound fermentation?
A5: The optimal initial pH for the fermentation medium is typically around 7.0. Maintaining the pH within a suitable range throughout the fermentation is crucial for optimal enzyme activity and product formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | - High inorganic phosphate levels in the medium.- Suboptimal pH or temperature.- Poor aeration or agitation leading to low dissolved oxygen.- Poor quality or insufficient amount of inoculum.- Strain mutation or degradation. | - Implement a phosphate-limited fed-batch strategy.- Monitor and control pH and temperature within the optimal ranges.- Optimize aeration and agitation rates to maintain adequate dissolved oxygen levels.- Ensure a healthy and appropriately sized inoculum is used.- Re-evaluate the integrity of the production strain from a master cell bank. |
| Foaming in the Fermenter | - High protein content in the medium.- High agitation speed.- Cell lysis releasing intracellular proteins. | - Add food-grade antifoaming agents (e.g., silicone-based).- Reduce agitation speed, ensuring it doesn't compromise dissolved oxygen levels.- Optimize the fermentation process to minimize cell stress and lysis. |
| Contamination (Bacterial or Fungal) | - Inadequate sterilization of the fermenter or medium.- Contaminated inoculum.- Non-sterile sampling or addition procedures. | - Ensure all equipment and media are properly sterilized.- Aseptically prepare and transfer the inoculum.- Maintain strict aseptic techniques during all operations. |
| Poor Biomass Growth | - Nutrient limitation (carbon, nitrogen, or trace elements).- Presence of inhibitory substances in the medium.- Suboptimal pH or temperature. | - Analyze medium composition and supplement with limiting nutrients.- Test raw materials for inhibitory compounds.- Maintain pH and temperature at optimal levels for growth. |
| Difficulty in Downstream Processing | - Emulsion formation during solvent extraction.- Low product recovery.- Co-purification of impurities. | - Use centrifugation to break emulsions.- Optimize extraction solvent and pH.- Employ multi-step purification techniques (e.g., column chromatography). |
Experimental Protocols
Inoculum Development
A robust and healthy inoculum is critical for a successful fermentation.
-
Spore Suspension Preparation:
-
Grow Streptomyces rosa subsp. notoensis on a suitable agar medium (e.g., ISP2 agar) at 28°C for 7-10 days until sporulation is abundant.
-
Harvest spores by gently scraping the agar surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.
-
-
Seed Culture:
-
Inoculate a baffled flask containing a seed medium (e.g., Tryptic Soy Broth) with the spore suspension (typically 1-2% v/v).
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
The seed culture is ready for inoculation into the production fermenter when it reaches the late exponential growth phase.
-
Fermentation Protocol (5L Bioreactor)
-
Medium Preparation: Prepare the production medium and sterilize it in the bioreactor. A typical medium might contain a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements. Crucially, the initial inorganic phosphate concentration should be limiting.
-
Inoculation: Aseptically transfer the seed culture into the sterilized fermenter (typically 5-10% v/v).
-
Fermentation Parameters:
-
Temperature: Maintain at 28°C.
-
pH: Control at 7.0 using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
-
Aeration: Sparge with sterile air at a rate of 1.0 vvm (volume of air per volume of medium per minute).
-
Agitation: Start at 200 rpm and increase as needed to maintain a dissolved oxygen (DO) level above 20% saturation.
-
-
Phosphate-Limited Fed-Batch Strategy:
-
Monitor the phosphate concentration in the medium.
-
When the initial phosphate is depleted, initiate a feed of a concentrated phosphate solution at a controlled, low rate to maintain a growth-limiting phosphate concentration. This strategy prevents the repression of this compound biosynthesis.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals to monitor cell growth (dry cell weight), substrate consumption, pH, and this compound concentration.
-
Downstream Processing: Extraction and Purification
-
Harvesting: After the fermentation is complete (typically 7-10 days), harvest the broth.
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Cell Separation: Separate the mycelial biomass from the supernatant by centrifugation or microfiltration.
-
Extraction:
-
Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an acid like HCl.
-
Extract the this compound from the supernatant using a suitable organic solvent such as ethyl acetate.
-
Repeat the extraction process to maximize recovery.
-
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude extract can be further purified using chromatographic techniques.
-
Silica gel column chromatography is a common method. A gradient of solvents (e.g., a mixture of hexane and ethyl acetate with increasing polarity) can be used to elute the different components.
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantification of this compound by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or another suitable modifier). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 270 nm).
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Typical Fermentation Parameters for this compound Production
| Parameter | Small-Scale (Shake Flask) | Pilot-Scale (50L) | Production-Scale (500L) |
| Inoculum Size (% v/v) | 2 - 5 | 5 - 10 | 5 - 10 |
| Temperature (°C) | 28 | 28 | 28 |
| pH (Initial) | 7.0 | 7.0 (controlled) | 7.0 (controlled) |
| Agitation (rpm) | 200 - 250 | 150 - 300 | 100 - 250 |
| Aeration (vvm) | N/A | 0.5 - 1.5 | 0.5 - 1.5 |
| Dissolved Oxygen (%) | N/A | > 20 | > 20 |
| Fermentation Time (days) | 7 - 10 | 7 - 12 | 8 - 14 |
| Typical Yield (mg/L) | 50 - 150 | 300 - 800 | 500 - 1500 |
Note: Yields are illustrative and can vary significantly based on the specific strain and process optimization.
Visualizations
Caption: Simplified biosynthetic pathway of Nanaomycins and the negative regulation by inorganic phosphate.
Caption: General workflow for the scale-up of this compound fermentation from strain selection to final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Nanaomycin D and Kalafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related naphthoquinone antibiotics, Nanaomycin D and kalafungin. Both compounds, produced by Streptomyces species, have garnered interest for their potential as therapeutic agents due to their significant antimicrobial and anticancer properties. This document summarizes key quantitative data, outlines experimental protocols for assessing their activity, and provides a visual representation of their mechanisms of action.
At a Glance: Key Biological Activities
| Feature | This compound | Kalafungin |
| Primary Activities | Antimicrobial (antibacterial), Anticancer | Antimicrobial (broad-spectrum), Anticancer |
| Antimicrobial MOA | Induction of oxidative stress via superoxide radical production.[1] | Broad-spectrum activity against fungi, yeasts, protozoa, and gram-positive bacteria.[2] Inhibition of β-lactamase.[3] |
| Anticancer MOA | Inhibition of DNA methyltransferase 3B (DNMT3B) (demonstrated for the related Nanaomycin A).[4][5][6][7] | Reported to act via a novel alkylation mechanism.[8][9][10][11][12] |
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and kalafungin. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
| Compound | Organism/Enzyme | Potency (MIC/IC50) | Reference |
| This compound | Vibrio alginolyticus | Higher growth inhibitory activity than Nanaomycin A | [1] |
| Kalafungin | β-lactamase | IC50: 225.37 ± 1.95 μM | [13][3] |
Further research is needed to establish a broader antimicrobial spectrum with specific Minimum Inhibitory Concentration (MIC) values for both compounds against a standardized panel of microorganisms.
Anticancer Activity
| Compound | Cell Line/Enzyme | Potency (IC50) | Reference |
| Nanaomycin A * | DNMT3B | 500 nM | [4][5] |
| HCT116 (Colon Cancer) | 400 nM | [5] | |
| A549 (Lung Cancer) | 4100 nM | [5] | |
| HL60 (Leukemia) | 800 nM | [5] | |
| Kalafungin | A549, HepG2, BxPC-3, SW620, C4-2B | < 2.382 μM |
*Data for Nanaomycin A, a closely related analogue of this compound.
Mechanisms of Action
This compound and kalafungin exhibit distinct mechanisms through which they exert their biological effects.
This compound: The antimicrobial activity of this compound is primarily attributed to its ability to generate reactive oxygen species. It is reduced by NADH dehydrogenase in the bacterial respiratory chain, and the reduced form is rapidly auto-oxidized, producing superoxide radicals that induce cellular damage.[1] In the context of anticancer activity, the related compound Nanaomycin A has been shown to be a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often dysregulated in cancer.[4][5][6][14][7] This inhibition can lead to the re-expression of silenced tumor suppressor genes.
Kalafungin: Kalafungin demonstrates broad-spectrum antimicrobial activity.[2] One of its identified mechanisms is the inhibition of β-lactamase, an enzyme responsible for antibiotic resistance in many bacteria.[13][3] Its anticancer activity is thought to proceed through a novel alkylation mechanism, where it may directly modify DNA, leading to cytotoxicity in cancer cells.[8][9][10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and kalafungin.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
1. Preparation of Reagents and Media:
- Prepare a stock solution of the test compound (this compound or kalafungin) in a suitable solvent (e.g., DMSO).
- Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth) for the bacterial strain being tested.
- Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.
2. Assay Procedure:
- Dispense the broth medium into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the test compound stock solution across the wells of the plate.
- Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
3. Data Analysis:
- After incubation, visually inspect the wells for turbidity, indicating bacterial growth.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the IC50 value of a compound.[20][21][22][23][24]
1. Cell Seeding:
- Culture the desired cancer cell line in appropriate media and conditions.
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the test compound (this compound or kalafungin) and perform serial dilutions to achieve a range of desired concentrations.
- Remove the old media from the cells and add the media containing the different concentrations of the test compound. Include a vehicle control (solvent only).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Formazan Solubilization:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Enzyme Inhibition Assay (β-Lactamase Inhibition)
This assay is used to determine the inhibitory effect of a compound on the activity of the β-lactamase enzyme.[13][3][25][26][27]
1. Reagent Preparation:
- Prepare a solution of purified β-lactamase enzyme in an appropriate buffer.
- Prepare a solution of a chromogenic β-lactam substrate, such as nitrocefin.
- Prepare a stock solution of the test inhibitor (e.g., kalafungin) and perform serial dilutions.
2. Assay Procedure:
- In a 96-well plate, add the β-lactamase enzyme solution to each well.
- Add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specific time.
- Initiate the reaction by adding the nitrocefin substrate to each well.
3. Data Acquisition and Analysis:
- Measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed nitrocefin product (e.g., 490 nm) using a microplate reader in kinetic mode.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound and kalafungin are promising natural products with significant biological activities. While this compound's effects appear to be mediated by oxidative stress and potentially epigenetic modifications, kalafungin acts through mechanisms that may include direct DNA alkylation and inhibition of key bacterial enzymes. The quantitative data presented, although not from direct comparative studies, provides a valuable baseline for their respective potencies. Further research employing standardized assays and a broader range of targets is necessary to fully elucidate their therapeutic potential and to perform a direct, side-by-side comparison of their efficacy. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. The mode of action of nanaomycins D and A on a gram-negative marine bacterium Vibrio alginolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kalafungin, a new antibiotic produced by Streptomyces tanashiensis strain Kala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-lactamase inhibitory potential of kalafungin from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nursingcenter.com [nursingcenter.com]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 18. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. cohesionbio.com [cohesionbio.com]
- 27. profoldin.com [profoldin.com]
A Comparative Analysis of the Bioactivities of Nanaomycin D and Nanaomycin A
Nanaomycin D and Nanaomycin A, two closely related members of the nanaomycin family of antibiotics, exhibit distinct profiles in their biological activities. While both compounds demonstrate antimicrobial properties, Nanaomycin A has been more extensively studied for its potent anticancer effects, primarily attributed to its selective inhibition of DNA methyltransferase 3B (DNMT3B). In contrast, available data suggests this compound possesses superior antibacterial activity against certain marine bacteria, operating through a mechanism involving the generation of reactive oxygen species. This guide provides a comparative analysis of their bioactivities, supported by available experimental data, and details the methodologies for the key experiments cited.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and Nanaomycin A.
| Compound | Cell Line | IC50 Value | Bioactivity |
| Nanaomycin A | HCT116 (Colon Cancer) | 400 nM[1] | Anticancer |
| Nanaomycin A | A549 (Lung Cancer) | 4100 nM[1] | Anticancer |
| Nanaomycin A | HL60 (Leukemia) | 800 nM[1] | Anticancer |
| Nanaomycin A | - | 500 nM[1][2] | DNMT3B Inhibition |
Table 1: Anticancer and Enzyme Inhibition Activity of Nanaomycin A. The half-maximal inhibitory concentration (IC50) values of Nanaomycin A against various human cancer cell lines and its target enzyme, DNMT3B.
| Compound | Organism | Activity |
| This compound | Vibrio alginolyticus | Higher growth inhibitory activity than Nanaomycin A[3] |
| Nanaomycin A | Vibrio alginolyticus | Lower growth inhibitory activity than this compound[3] |
Table 2: Comparative Antibacterial Activity. A qualitative comparison of the growth inhibitory effects of this compound and Nanaomycin A against the marine bacterium Vibrio alginolyticus. Specific MIC values were not available in the cited literature.
Mechanisms of Action
Nanaomycin A: Epigenetic Modification in Cancer Therapy
Nanaomycin A's primary mechanism of action in cancer cells is the selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[1][4][5] By inhibiting DNMT3B, Nanaomycin A leads to the demethylation of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.[1][4] This reactivation of tumor suppressor gene expression can induce apoptosis and inhibit the proliferation of cancer cells.[6]
This compound and A: Antibacterial Action via Oxidative Stress
In the context of their antibacterial activity against the Gram-negative marine bacterium Vibrio alginolyticus, both this compound and A function by inducing oxidative stress.[3] These compounds are reduced by the bacterial respiratory chain-linked flavin dehydrogenase. The reduced forms are then rapidly re-oxidized by molecular oxygen, a process that generates superoxide radicals (O₂⁻).[3] These reactive oxygen species can damage cellular components, leading to growth inhibition and cell death. Notably, this compound is more effective in this process, correlating with its higher antibacterial potency against this organism.[3]
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the number of viable cells in a culture after treatment with a compound like Nanaomycin A.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, A549, HL60) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Nanaomycin A (e.g., 10 nM to 10 µM) for a specified period (e.g., 72 hours).[4]
-
Cell Staining: After incubation, cells are harvested and stained with a trypan blue solution (0.4%).
-
Cell Counting: Viable (unstained) and non-viable (blue-stained) cells are counted using a hemocytometer or an automated cell counter.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[4]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mode of action of nanaomycins D and A on a gram-negative marine bacterium Vibrio alginolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
Unveiling the Selectivity of Nanaomycin A: A Potent Inhibitor of DNMT3B over DNMT1
For Immediate Release
Heidelberg, Germany – Researchers have validated Nanaomycin A as a highly selective inhibitor of DNA methyltransferase 3B (DNMT3B) with significantly less activity against DNMT1. This selectivity provides a valuable tool for researchers in the fields of epigenetics, cancer biology, and drug discovery, enabling more precise investigation into the specific roles of DNMT3B in disease pathology.
Nanaomycin A, a naturally occurring quinone antibiotic, has been shown to reactivate silenced tumor suppressor genes in human cancer cells, a function attributed to its inhibitory effect on DNA methylation.[1][2][3] The critical finding, however, lies in its differential activity against the two major DNA methyltransferases, DNMT1 and DNMT3B, which play distinct roles in maintaining and establishing DNA methylation patterns.
Quantitative Analysis of Inhibition
Biochemical assays have been pivotal in quantifying the selective inhibition of Nanaomycin A. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, demonstrate a clear disparity in its effect on DNMT3B and DNMT1.
| Compound | DNMT3B IC50 | DNMT1 IC50 | Selectivity (DNMT1/DNMT3B) |
| Nanaomycin A | 500 nM[4][5] | No significant activity reported[6] | >200-fold (estimated) |
Note: While a specific IC50 value for DNMT1 has not been published, studies consistently report that Nanaomycin A does not affect the enzymatic activity of DNMT1 at concentrations that potently inhibit DNMT3B.[4][5]
Mechanism of Selective Inhibition
The selective action of Nanaomycin A against DNMT3B offers a refined approach to modulating DNA methylation. DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation, establishing new methylation patterns during development and in disease states like cancer. By specifically targeting DNMT3B, Nanaomycin A allows for the study and potential therapeutic targeting of aberrant de novo methylation without globally disrupting the maintenance of essential methylation patterns.
The downstream effect of this selective inhibition is the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common hallmark of cancer.
Experimental Protocols
The validation of Nanaomycin A's selectivity was achieved through rigorous biochemical assays. Below is a representative protocol for determining the in vitro inhibitory activity of a compound against DNMT enzymes.
Objective: To determine the IC50 values of Nanaomycin A for DNMT1 and DNMT3B.
Materials:
-
Recombinant human DNMT1 and DNMT3B enzymes
-
Hemimethylated DNA substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) or a non-radioactive S-adenosylmethionine (SAM) for colorimetric/fluorometric assays
-
Nanaomycin A (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)
-
Scintillation fluid and counter (for radiometric assay) or microplate reader (for colorimetric/fluorometric assay)
General Procedure (Radiometric Filter Paper Assay):
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, recombinant DNMT enzyme (DNMT1 or DNMT3B at a final concentration of approximately 500 nM), and varying concentrations of Nanaomycin A.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Add the hemimethylated DNA substrate (e.g., 400 nM final concentration) and ³H-SAM (e.g., 0.7 µM final concentration) to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Spot the reaction mixture onto DE81 filter paper discs.
-
Washing: Wash the filter paper discs multiple times with a suitable buffer (e.g., 0.2 M ammonium bicarbonate) to remove unincorporated ³H-SAM.
-
Detection: Place the dried filter paper discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the DNMT activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selective inhibition of DNMT3B by Nanaomycin A provides a significant advantage for researchers studying the epigenetic regulation of gene expression. This compound allows for the dissection of the specific functions of de novo methyltransferases in health and disease, paving the way for the development of more targeted therapeutic strategies for cancer and other diseases driven by aberrant DNA methylation. The clear quantitative and qualitative data supporting this selectivity make Nanaomycin A an indispensable tool for the scientific community.
References
- 1. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 2. epigentek.com [epigentek.com]
- 3. content.abcam.com [content.abcam.com]
- 4. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 5. epigentek.com [epigentek.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of Nanaomycin D and Other Quinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of Nanaomycin D, a naphthoquinone antibiotic, with other notable quinones: juglone, plumbagin, and shikonin. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in drug discovery and development. While direct comparative studies are limited, this guide synthesizes available data to highlight the potential of these compounds.
Antimicrobial Spectrum: A Quantitative Comparison
The antimicrobial activity of this compound and other selected quinones is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is collated from multiple sources. It is important to note that variations in experimental protocols between studies can influence MIC values. Therefore, this table should be used as a comparative reference, acknowledging the potential for methodological discrepancies.
| Microorganism | This compound (µg/mL) | Juglone (µg/mL) | Plumbagin (µg/mL) | Shikonin (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | - | 1000[1][2] | 5[3] | 7.8 - 31.2[4] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | 8[1] | - | 7.8 - 31.2[4] |
| Enterococcus faecalis | - | 9.7 (derivative)[5] | - | - |
| Gram-Negative Bacteria | ||||
| Vibrio alginolyticus | Higher activity than Nanaomycin A | - | - | - |
| Escherichia coli | - | - | - | 256[6] |
| Pseudomonas aeruginosa | - | - | - | 512[6] |
| Fungi | ||||
| Candida albicans | - | - | 5[3] | - |
Note: A hyphen (-) indicates that no data was found in the searched literature. This compound showed higher growth inhibitory activity against Vibrio alginolyticus than Nanaomycin A, though a specific MIC value was not provided[7].
Mechanism of Action: The Role of Reactive Oxygen Species
The antimicrobial activity of this compound and other quinones is primarily attributed to their ability to generate reactive oxygen species (ROS) through redox cycling. This process involves the reduction of the quinone molecule, which is then rapidly auto-oxidized, leading to the production of superoxide radicals (O₂⁻)[7]. These highly reactive species can cause widespread cellular damage, ultimately leading to microbial cell death.
Caption: General mechanism of antimicrobial action of quinones via reactive oxygen species (ROS) generation.
Experimental Protocols: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using the broth microdilution method, based on standard laboratory practices.
Preparation of Materials
-
Microbial Cultures: Overnight cultures of the test microorganisms grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Antimicrobial Agents: Stock solutions of this compound and other quinones prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
-
Culture Media: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.
Inoculum Preparation
-
Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Assay Procedure
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
Determination of MIC
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells after incubation.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. goldbio.com [goldbio.com]
- 6. Biosynthesis of nanaomycin. III. Nanaomycin A formation from this compound by this compound reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
In Vivo Efficacy of Nanaomycin A: A Comparative Analysis Against Standard Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Nanaomycin A, a selective inhibitor of DNA methyltransferase 3B (DNMT3B), against standard-of-care anticancer drugs.[1][2] This analysis is based on available preclinical data and aims to offer an objective resource for researchers in oncology and drug development.
Nanaomycin A has emerged as a promising epigenetic modulator with antitumor properties.[1][2] Its mechanism of action involves the selective inhibition of DNMT3B, leading to the demethylation and re-expression of tumor suppressor genes that have been silenced in cancer cells.[1][2][3] This guide synthesizes in vivo data for Nanaomycin analogs and compares them with the performance of standard chemotherapeutic agents in similar cancer models.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of Nanaomycin K, a closely related analog of Nanaomycin A, in comparison to standard anticancer drugs in bladder and prostate cancer xenograft models. Direct comparative studies between Nanaomycin A and standard drugs are limited in publicly available literature; therefore, this comparison is based on data from separate studies using similar preclinical models.
Table 1: In Vivo Efficacy in Bladder Cancer Xenograft Models
| Treatment Agent | Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Nanaomycin K | T24 (human bladder carcinoma) | Nude mice | 1.0 mg/body, intratumoral | Significant inhibition of tumor growth (p=0.003) | Not Reported | [4] |
| Nanaomycin K | KK47 (human bladder carcinoma) | Nude mice | 1.0 mg/body, intratumoral | Significant inhibition of tumor growth (p=0.009) | Not Reported | [4] |
| Cisplatin | MBT-2 (murine bladder tumor) | C3H/He mice | 6.0 mg/kg, intraperitoneal | Significant reduction in tumor volume | Increased survival | [5] |
| Cisplatin | DU4284 (human bladder transitional cell carcinoma) | Nude mice | 7 mg/kg | >97% initial regression | Increased survival | [6] |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Treatment Agent | Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Nanaomycin K | TRAMP-C2 (mouse prostate carcinoma) | C57BL/6 mice | 0.5 mg/body or 1.0 mg/body, intratumoral | Significant inhibition of tumor growth (p=0.001) | Not Reported | [7][8][9] |
| Docetaxel | Castration-Resistant Prostate Cancer (CRPC) models | Not Specified | Standard of care | Established efficacy in CRPC | Standard of care | [7] |
Mechanism of Action: Signaling Pathways
Nanaomycin A's primary mechanism of action is the selective inhibition of DNMT3B, which leads to the reactivation of silenced tumor suppressor genes. This epigenetic modification can induce apoptosis and inhibit cancer cell proliferation.
Nanaomycin A signaling pathway.
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited in this guide.
General In Vivo Anticancer Drug Screening Workflow
A typical workflow for assessing the in vivo efficacy of a novel anticancer agent like Nanaomycin A involves several key steps, from cell line selection to data analysis.
Experimental workflow for in vivo studies.
Bladder Cancer Xenograft Model (Nanaomycin K)
-
Cell Lines: T24 and KK47 human bladder cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with intratumoral injections of Nanaomycin K (0.5 mg/body or 1.0 mg/body) or a vehicle control.
-
Data Collection: Tumor volume was measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (Ki-67) and epithelial-mesenchymal transition (E-cadherin, N-cadherin, vimentin).[4]
Prostate Cancer Xenograft Model (Nanaomycin K)
-
Cell Line: TRAMP-C2 mouse prostate carcinoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous inoculation of TRAMP-C2 cells.
-
Treatment: After tumor establishment, mice received intratumoral treatment with Nanaomycin K (0.5 mg/body or 1.0 mg/body) or a vehicle control.
-
Data Collection: Tumor volume was measured over the course of the treatment.
-
Endpoint Analysis: Tumors were excised and analyzed for changes in protein expression related to cell signaling and apoptosis (e.g., phospho-Erk1/2, E-cadherin, cleaved-Caspase3) via immunohistochemistry.[7][8][9]
Neuroblastoma In Vitro Studies (Nanaomycin A)
-
Cell Lines: Human neuroblastoma cell lines.
-
Methods: Cell viability assays, DNA methylation level analysis, and apoptosis-related protein expression analysis.
-
Results: Nanaomycin A decreased genomic DNA methylation, induced apoptosis, and upregulated the expression of neuronal maturation-related mRNAs in human neuroblastoma cells.[10][11][12]
Summary and Future Directions
The available preclinical data suggests that Nanaomycin A and its analogs exhibit significant antitumor activity in vivo in models of bladder and prostate cancer. Its unique mechanism of action as a DNMT3B inhibitor presents a novel therapeutic strategy, particularly for cancers with epigenetic alterations.
However, a direct comparison with standard-of-care chemotherapies is challenging due to the lack of head-to-head in vivo studies. The data presented in this guide, compiled from separate studies, indicates that Nanaomycin K can achieve significant tumor growth inhibition. Future research should focus on direct comparative efficacy and toxicity studies against standard anticancer drugs in various cancer models. Furthermore, optimizing the delivery and bioavailability of Nanaomycin A will be crucial for its potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of single agent cisplatin and cisplatin containing combinations in treatment of murine bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination versus single agent therapy in effecting complete therapeutic response in human bladder cancer: analysis of cisplatin and/or 5-fluorouracil in an in vivo survival model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Resistance Profile of Nanaomycin D: A Comparative Analysis
A comprehensive evaluation of the cross-resistance patterns between the quinone antibiotic Nanaomycin D and other antimicrobial agents remains a sparsely explored area in published literature. While direct comparative studies are limited, an analysis of its mechanism of action and the general resistance pathways associated with quinone antibiotics can provide valuable insights for researchers and drug development professionals.
This compound, a member of the benzoisochromanequinone class of antibiotics, exerts its antibacterial effect through a distinct mechanism involving the generation of reactive oxygen species. This process is initiated by the reduction of the quinone moiety by bacterial reductases, leading to the production of superoxide radicals that induce cellular damage. This mode of action differs from many commonly used antibiotics that target specific cellular processes like cell wall synthesis, protein synthesis, or DNA replication.
Potential for Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial drugs. In the context of this compound, the potential for cross-resistance with other antibiotics would largely depend on the specific resistance mechanisms developed by bacteria.
One of the primary mechanisms of resistance to quinone antibiotics is the upregulation of efflux pumps, which actively transport the antibiotic out of the bacterial cell, preventing it from reaching its target. Multidrug efflux pumps are a significant concern as they can confer resistance to a broad spectrum of structurally and functionally diverse antibiotics. Therefore, it is plausible that bacterial strains overexpressing certain efflux pumps could exhibit reduced susceptibility to both this compound and other antibiotic classes that are substrates for the same pump.
Alterations in the bacterial enzymes responsible for reducing this compound could also lead to resistance. If these enzymes are also involved in the activation or metabolism of other antimicrobial compounds, mutations in their encoding genes could potentially lead to a cross-resistant phenotype.
Comparative Antibacterial Activity
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Penicillin MIC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available |
| Vibrio alginolyticus | Data available[1] | Data not available | Data not available | Data not available |
Experimental Protocols
To rigorously assess cross-resistance, standardized antimicrobial susceptibility testing methods are essential. The following outlines a general experimental workflow.
1. Bacterial Strains: A panel of well-characterized bacterial strains, including both reference strains and clinical isolates with known resistance profiles, should be used.
2. Antimicrobial Agents: this compound and a selection of antibiotics from different classes (e.g., fluoroquinolones, aminoglycosides, beta-lactams) should be prepared at appropriate concentrations.
3. Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard and reliable technique for determining the MIC of each antibiotic against the bacterial panel. This involves preparing serial dilutions of each antibiotic in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.
4. Selection of Resistant Mutants: To directly study cross-resistance, spontaneous mutants resistant to this compound can be selected by plating a high-density bacterial culture on agar plates containing increasing concentrations of the antibiotic.
5. MIC Testing of Resistant Mutants: The MICs of the selected this compound-resistant mutants to a panel of other antibiotics should then be determined. A significant increase in the MIC of another antibiotic for the this compound-resistant mutant compared to the parental strain would indicate cross-resistance.
6. Molecular Characterization of Resistance: To understand the underlying mechanisms, molecular techniques such as whole-genome sequencing can be employed to identify mutations in genes associated with antibiotic resistance, such as those encoding efflux pumps or drug-modifying enzymes.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the general workflow for investigating cross-resistance are depicted in the following diagrams.
Figure 1. Mechanism of action of this compound.
Figure 2. Experimental workflow for cross-resistance studies.
References
Safety Operating Guide
Personal protective equipment for handling Nanaomycin D
This document provides crucial safety and logistical information for the handling of Nanaomycin D, a compound used in research and drug development. The following procedural guidance is intended for researchers, scientists, and professionals in laboratory settings. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on information for the closely related compound Nanaomycin A, general handling procedures for cytotoxic agents, and the SDS for the hazardous compound Actinomycin D. It is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
Due to the potential cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Double Gloving | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the cuff of the gown.[1][2] |
| Body | Disposable Gown | A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[1][2] |
| Eyes & Face | Safety Goggles & Face Shield | Chemical splash goggles and a full-face shield to protect against splashes and aerosols.[1][3] |
| Respiratory | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator should be worn, especially when handling the powder form.[1][3] |
| Feet | Shoe Covers | Disposable shoe covers to prevent the spread of contamination.[1] |
Quantitative Data Summary
While specific quantitative toxicity data for this compound is limited, data for the related compound Nanaomycin A provides some context. It is crucial to treat this compound as potentially more hazardous until more specific data becomes available.
| Compound | Metric | Value | Source |
| Nanaomycin A | IC50 (DNMT3B) | 500 nM | [4] |
| Nanaomycin A | IC80 (Plasmodium falciparum) | 33.1 nM | [4] |
IC50: The half maximal inhibitory concentration. IC80: The concentration that inhibits 80% of the biological function.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
3.1. Receiving and Unpacking
-
Location : Unpack in a designated area with controlled access, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
PPE : Wear full PPE as described in the table above.
-
Inspection : Visually inspect the container for any signs of damage or leakage. If compromised, follow spill procedures immediately.
3.2. Preparation of Solutions
-
Location : All weighing and solution preparation must be conducted in a chemical fume hood or BSC to prevent inhalation of the powder.
-
Tools : Use dedicated spatulas and weighing boats. Decontaminate all tools after use.
-
Labeling : Clearly label the stock solution with the compound name, concentration, date, and hazard symbols.
3.3. Experimental Use
-
Containment : All experiments involving this compound should be performed in a designated area, and where possible, within a fume hood or BSC.
-
Transport : When moving solutions, use sealed, secondary containers to prevent spills.
-
Avoid Aerosols : Take care to avoid creating aerosols during pipetting and other manipulations.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste : All contaminated solid waste, including gloves, gowns, shoe covers, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated liquid waste should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps : Contaminated needles and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous waste.
-
Decontamination : All work surfaces and equipment should be decontaminated with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a bleach solution if compatible with the surfaces).
Emergency Procedures
-
Spills : In case of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with absorbent material. Clean the area from the outside in with a suitable decontaminating agent. All cleanup materials must be disposed of as hazardous waste.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
This guide provides a framework for the safe handling of this compound. It is essential to supplement this information with institution-specific safety protocols and to conduct a thorough risk assessment before beginning any work with this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
